(2R)-2-hydroxypentanedioic acid
説明
Structure
3D Structure
特性
IUPAC Name |
(2R)-2-hydroxypentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O5/c6-3(5(9)10)1-2-4(7)8/h3,6H,1-2H2,(H,7,8)(H,9,10)/t3-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWXBTNAVRSUOJR-GSVOUGTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@H](C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80897218 | |
| Record name | D-2-Hydroxyglutaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80897218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | D-2-Hydroxyglutaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000606 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13095-47-1 | |
| Record name | D-2-Hydroxyglutaric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13095-47-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxyglutaric acid, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013095471 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-2-Hydroxyglutaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80897218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-HYDROXYGLUTARIC ACID, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9UK2G8Y79 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | D-2-Hydroxyglutaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000606 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
> 300 °C | |
| Record name | D-2-Hydroxyglutaric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000606 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties of (2R)-2-Hydroxypentanedioic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2R)-2-Hydroxypentanedioic acid, also known as D-2-hydroxyglutarate (D-2HG), has emerged from relative obscurity to become a molecule of significant interest in oncology and metabolic research. Initially identified as a minor metabolite, its role as a potent oncometabolite has illuminated novel mechanisms in cancer biology. This technical guide provides a comprehensive overview of the fundamental chemical properties of (2R)-2-hydroxypentanedioic acid, offering a foundational resource for professionals engaged in its study. We will delve into its molecular structure, physicochemical characteristics, spectroscopic profile, and chemical reactivity. Furthermore, this guide will contextualize these properties within the molecule's profound biological significance, particularly its role in epigenetic reprogramming and tumorigenesis.
Introduction: The Significance of a Chiral Metabolite
(2R)-2-hydroxypentanedioic acid is the (R)-enantiomer of 2-hydroxyglutaric acid, a five-carbon dicarboxylic acid structurally analogous to α-ketoglutarate (α-KG), a key intermediate in the citric acid cycle.[1][2] While its enantiomer, L-2-hydroxyglutarate, is associated with a rare inherited neurometabolic disorder, D-2-hydroxyglutarate has gained prominence due to its association with specific cancers.[3]
The significance of D-2HG lies in its production by mutant isocitrate dehydrogenase 1 and 2 (IDH1/2) enzymes, which are frequently found in gliomas, acute myeloid leukemia (AML), and other neoplasms.[1][4] These mutant enzymes acquire a neomorphic function, converting α-KG to D-2HG.[1][5] The accumulation of D-2HG to millimolar concentrations competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to widespread epigenetic alterations that drive cancer development.[1][6][7] Understanding the chemical properties of this molecule is therefore paramount for developing targeted therapies and diagnostic tools.
Molecular Structure and Stereochemistry
The defining features of (2R)-2-hydroxypentanedioic acid are its two carboxylic acid groups and a hydroxyl group at the chiral center on the second carbon (C2). This stereochemistry is crucial to its biological activity.
-
IUPAC Name: (2R)-2-hydroxypentanedioic acid
-
Synonyms: D-2-hydroxyglutaric acid, (R)-2-hydroxyglutaric acid, D-2HG
-
Molecular Formula: C₅H₈O₅[1]
The presence of two carboxylic acid groups and a hydroxyl group makes the molecule highly polar and capable of extensive hydrogen bonding. The specific spatial arrangement of these functional groups in the (R)-configuration is what allows it to fit into the active sites of α-KG-dependent enzymes.
Caption: 2D structure of (2R)-2-hydroxypentanedioic acid with the chiral center (C*) indicated.
Physicochemical Properties
The physicochemical properties of D-2HG dictate its behavior in biological systems and analytical procedures. As a solid, it typically appears as a white to off-white substance.[3]
| Property | Value | Source |
| Molecular Formula | C₅H₈O₅ | [1] |
| Molecular Weight | 148.11 g/mol | [1][8] |
| Physical State | White to Off-White Solid | [3] |
| Water Solubility | Soluble to 100 mM | [3] |
| pKa (Strongest Acidic) | ~3.28 (Predicted) | [9] |
| logP | -1.0 (Predicted) | [9] |
Acidity: With two carboxylic acid groups, (2R)-2-hydroxypentanedioic acid is a dicarboxylic acid. The pKa of the more acidic proton (likely on the C1 carboxyl group, influenced by the adjacent electron-withdrawing hydroxyl group) is predicted to be around 3.28.[9] This means that at physiological pH (~7.4), the molecule will exist predominantly as the dianion, 2-hydroxyglutarate(2-).[10]
Solubility: Its polarity and capacity for hydrogen bonding render it slightly soluble in water and methanol.[3] This solubility is crucial for its accumulation in the aqueous environment of the cell cytoplasm and mitochondria, as well as for its detection in bodily fluids like serum and urine.[11]
Spectroscopic Profile
Spectroscopic methods are essential for the identification and quantification of D-2HG in research and clinical settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation and quantification.[12]
-
¹H NMR: The proton spectrum in water shows characteristic signals. The proton at the C2 position (α-proton) typically appears as a multiplet around 4.0 ppm.[8] The protons on C3 and C4 appear as complex multiplets between approximately 1.8 and 2.3 ppm.[8]
-
¹³C NMR: The carbon spectrum provides information on the carbon backbone. The carboxyl carbons (C1 and C5) are the most downfield. The chiral carbon (C2) bearing the hydroxyl group is typically observed around 75 ppm.[8]
-
Advanced NMR Techniques: 2D NMR techniques like HSQC can be used to correlate proton and carbon signals, aiding in unambiguous assignment.[8][13] Chiral derivatization agents can be used with NMR to resolve and quantify the D and L enantiomers.[14]
Mass Spectrometry (MS): MS, often coupled with liquid chromatography (LC-MS), is a highly sensitive method for detecting and quantifying D-2HG, especially in complex biological samples.[11][15]
-
Electrospray Ionization (ESI): In negative ion mode, D-2HG is readily detected as the deprotonated molecule [M-H]⁻ at an m/z of 147.030.[15]
-
Chromatographic Separation: Differentiating between the D and L enantiomers requires chiral chromatography columns or derivatization methods prior to MS analysis.[16]
Chemical Reactivity and Stability
The reactivity of (2R)-2-hydroxypentanedioic acid is governed by its three functional groups: two carboxylic acids and one secondary alcohol.
-
Esterification: The carboxylic acid groups can undergo esterification with alcohols under acidic conditions. This reaction is often used in sample preparation for gas chromatography-mass spectrometry (GC-MS) analysis to increase volatility.
-
Oxidation: The secondary hydroxyl group can be oxidized. In biological systems, the enzyme D-2-hydroxyglutarate dehydrogenase (D2HGDH) catalyzes the oxidation of D-2HG back to α-ketoglutarate, a key reaction for controlling its levels.[1]
-
Lactonization: Under certain conditions, intramolecular cyclization between the hydroxyl group and one of the carboxyl groups could potentially form a lactone, though the free acid is the predominant form in aqueous solution.[12]
The molecule is generally stable under typical physiological conditions, which allows for its accumulation to high levels in IDH-mutant cells.
Biological Significance: The Oncometabolite Effect
The chemical properties of D-2HG are directly linked to its biological function as an oncometabolite. Its structural similarity to α-ketoglutarate allows it to act as a competitive inhibitor of numerous α-KG-dependent dioxygenases.[3][6]
Caption: D-2HG competitively inhibits α-KG-dependent enzymes, leading to epigenetic changes.
This inhibition has profound downstream effects:
-
Epigenetic Alterations: Inhibition of TET DNA hydroxylases and Jumonji C domain-containing histone demethylases leads to DNA and histone hypermethylation, altering gene expression and promoting tumorigenesis.[1][7][17]
-
Modulation of Hypoxia Signaling: D-2HG can also inhibit prolyl hydroxylases, leading to the stabilization of hypoxia-inducible factor (HIF-1α).[4]
-
Immune Microenvironment: By affecting immune cells, D-2HG can contribute to an immunosuppressive tumor microenvironment.[2][18]
Experimental Protocols
Protocol: Enzymatic Assay for D-2HG Quantification
This protocol provides a conceptual framework for a common method to quantify D-2HG in biological samples, leveraging its specific enzymatic conversion.[11]
Principle: The enzyme D-2-hydroxyglutarate dehydrogenase (HGDH) specifically oxidizes D-2HG to α-ketoglutarate (αKG), with the concomitant reduction of NAD⁺ to NADH. The increase in NADH can be measured spectrophotometrically or fluorometrically.[11]
Workflow:
Sources
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- 11. Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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- 14. Anal Chem Technical Note: Resolving enantiomers of 2-hydroxy acids by NMR - PMC [pmc.ncbi.nlm.nih.gov]
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A Technical Guide to the Stereoisomers of 2-Hydroxypentanedioic Acid: From Oncometabolism to Therapeutic Targeting
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxypentanedioic acid, more commonly known as 2-hydroxyglutarate (2-HG), is a chiral molecule existing as two distinct stereoisomers: D-2-hydroxyglutarate (D-2-HG) and L-2-hydroxyglutarate (L-2-HG). While structurally similar, these enantiomers possess profoundly different roles in cellular metabolism and disease pathogenesis. L-2-HG is a metabolite produced at low levels under normal physiological and hypoxic conditions. In contrast, D-2-HG has been identified as a potent oncometabolite, accumulating to millimolar concentrations in cancers with specific mutations in the isocitrate dehydrogenase (IDH) 1 and 2 genes. This accumulation competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to widespread epigenetic dysregulation and promoting tumorigenesis. The critical distinction between these stereoisomers necessitates robust and precise analytical methods for their separation and quantification, which are vital for diagnostics, prognostic assessments, and the development of targeted therapies. This guide provides an in-depth exploration of the stereochemistry of 2-HG, its divergent biological functions, and the state-of-the-art methodologies for its analysis in research and clinical settings.
Introduction: The Centrality of Chirality in 2-Hydroxypentanedioic Acid
2-Hydroxypentanedioic acid is a five-carbon dicarboxylic acid with a hydroxyl group at the second (alpha) carbon. This alpha-carbon is a chiral center, giving rise to two non-superimposable mirror-image isomers, or enantiomers.
-
(S)-2-hydroxypentanedioic acid (L-2-HG)
-
(R)-2-hydroxypentanedioic acid (D-2-HG)
The stereochemical configuration dictates the molecule's interaction with enzymes and its subsequent metabolic fate. In healthy cells, both enantiomers are present at very low concentrations.[1] Their levels are tightly regulated by specific dehydrogenases—L-2-hydroxyglutarate dehydrogenase (L2HGDH) and D-2-hydroxyglutarate dehydrogenase (D2HGDH)—which convert them back to α-ketoglutarate (α-KG), a key intermediate in the citric acid cycle.[2]
Caption: Chemical structures of the (R) and (S) enantiomers of 2-hydroxypentanedioic acid.
Divergent Biological Roles and Pathophysiology
L-2-Hydroxypentanedioic Acid: A Hypoxia-Induced Metabolite
L-2-HG is endogenously produced through the promiscuous activity of enzymes like malate dehydrogenase and lactate dehydrogenase A (LDHA) on α-KG, particularly under hypoxic or acidic conditions.[3][4][5] While once considered a metabolic error, L-2-HG is now understood to play a role in cellular adaptation to low oxygen.[6] It can act as a competitive inhibitor of EGLN prolyl hydroxylases, which stabilizes hypoxia-inducible factor 1-alpha (HIF-1α), a master regulator of the hypoxic response.[5]
However, the inherited metabolic disorder L-2-hydroxyglutaric aciduria, caused by mutations in the L2HGDH gene, leads to a massive accumulation of L-2-HG.[7][8] This results in severe, progressive neurodegeneration, particularly affecting the cerebellum and leading to ataxia, developmental delay, and seizures.[9]
D-2-Hydroxypentanedioic Acid: The "Oncometabolite"
The discovery of D-2-HG's role in cancer represented a paradigm shift in understanding the interplay between metabolism and malignancy. Heterozygous, gain-of-function mutations in the active sites of IDH1 (cytosolic) and IDH2 (mitochondrial) are frequently found in several cancers, including lower-grade gliomas (~80%), acute myeloid leukemia (AML) (~20%), and chondrosarcomas (~75%).[10][11]
These mutant enzymes acquire a neomorphic catalytic activity: instead of converting isocitrate to α-KG, they reduce α-KG to D-2-HG in an NADPH-dependent manner.[2] The resulting accumulation of D-2-HG to millimolar levels serves as a potent competitive inhibitor of a broad range of α-KG-dependent dioxygenases.[2] Key targets include:
-
TET (Ten-Eleven Translocation) DNA hydroxylases: Inhibition leads to widespread DNA hypermethylation.[2]
-
Jumonji C (JmjC) domain-containing histone demethylases: Inhibition results in histone hypermethylation (e.g., H3K36me2/3), altering chromatin structure and gene expression.[12]
This global epigenetic reprogramming is thought to block cellular differentiation and promote tumorigenesis, establishing D-2-HG as a key oncometabolite.[2][12] Additionally, the production of D-2-HG consumes cellular NADPH, increasing oxidative stress.[2]
Caption: The neomorphic activity of mutant IDH enzymes leading to D-2-HG production and epigenetic dysregulation.
Analytical Methodologies for Stereoisomer Resolution
Distinguishing between D-2-HG and L-2-HG is analytically challenging because they are isobaric (same mass) and often co-elute in standard chromatographic systems.[13] Accurate quantification requires specialized chiral separation techniques, which are paramount for both clinical diagnostics and research.
Core Principle: Chiral Derivatization
The most robust and widely adopted strategy for separating 2-HG enantiomers via Liquid Chromatography-Mass Spectrometry (LC-MS) involves chiral derivatization. This process converts the enantiomers into diastereomers, which have different physicochemical properties and can be separated on a standard (non-chiral) reversed-phase column.
A common derivatizing agent is diacetyl-L-tartaric anhydride (DATAN).[13][14] DATAN reacts with the hydroxyl group of 2-HG, creating diastereomeric esters. The steric differences between the D-2-HG-DATAN and L-2-HG-DATAN esters allow for their chromatographic resolution.[13][14]
Gold Standard: LC-MS/MS Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for its sensitivity, specificity, and quantitative power. The combination of chromatographic separation of the diastereomers followed by mass-selective detection provides unambiguous identification and quantification.
| Parameter | Description | Rationale / Field Insight |
| Chromatography | Reversed-Phase C18 Column | Provides excellent separation of the DATAN-derivatized diastereomers. A robust and widely available stationary phase.[13][14] |
| Ionization | Electrospray Ionization (ESI), Negative Mode | ESI is a soft ionization technique suitable for polar metabolites. Negative mode is preferred for dicarboxylic acids, promoting efficient deprotonation. |
| MS Detection | Tandem MS (MS/MS) or High-Resolution MS (HRMS) | While HRMS can be used, MS/MS in Multiple Reaction Monitoring (MRM) mode offers superior sensitivity and specificity by monitoring specific precursor-to-product ion transitions, minimizing matrix interference.[13] |
| Quantification | Stable Isotope-Labeled Internal Standards | Use of ¹³C-labeled D-2-HG and L-2-HG is critical to correct for variations in sample extraction, derivatization efficiency, and instrument response. |
Detailed Experimental Protocol: Quantification of 2-HG Stereoisomers in Cell Culture Supernatant
This protocol outlines a validated workflow for quantifying D- and L-2-HG from biological fluids using chiral derivatization followed by LC-MS/MS analysis.
1. Sample Preparation & Extraction:
- Collect 50 µL of cell culture medium into a microcentrifuge tube.
- Add 200 µL of ice-cold 80% methanol containing stable isotope-labeled internal standards (e.g., U-¹³C₅-D-2-HG and U-¹³C₅-L-2-HG).
- Vortex vigorously for 1 minute to precipitate proteins and extract metabolites.
- Centrifuge at 15,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen gas or using a vacuum concentrator.
2. Chiral Derivatization:
- Prepare the DATAN derivatizing reagent: 230 mM diacetyl-L-tartaric anhydride in a 1:4 (v/v) solution of acetic acid and dichloromethane.[13]
- Add 60 µL of the DATAN reagent to the dried extract.
- Seal the tube tightly and incubate in a heating block at 75°C for 30 minutes with mixing.
- After incubation, evaporate the sample to complete dryness. The appearance of a yellow residue indicates a successful reaction.[13]
3. LC-MS/MS Analysis:
- Reconstitute the dried, derivatized sample in 100 µL of LC-MS grade water.[13]
- Inject 5-10 µL onto a C18 column (e.g., Zorbax Eclipse Plus RRHD).[13]
- Perform chromatographic separation using a gradient of mobile phase A (water with 2 mM ammonium acetate, pH 3.5) and mobile phase B (95:5 methanol/acetonitrile).[13]
- Detect the analytes using a triple quadrupole mass spectrometer in negative ESI mode. Monitor the specific transition for the underivatized 2-HG moiety (m/z 147.0 -> fragment ions) which is often produced by in-source fragmentation of the larger ester.[13]
start [label="Biological Sample\n(e.g., Cell Media)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
extraction [label="Metabolite Extraction\n(80% Methanol + Internal Standards)"];
dry1 [label="Evaporation to Dryness"];
derivatization [label="Chiral Derivatization\n(DATAN, 75°C)"];
dry2 [label="Evaporation to Dryness"];
reconstitution [label="Reconstitution\n(LC-MS Grade Water)"];
injection [label="LC-MS/MS Injection"];
separation [label="Chromatographic Separation\n(Reversed-Phase C18)"];
detection [label="Mass Spectrometry Detection\n(ESI-, MS/MS)"];
quantification [label="Data Analysis &\nQuantification", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> extraction;
extraction -> dry1;
dry1 -> derivatization;
derivatization -> dry2;
dry2 -> reconstitution;
reconstitution -> injection;
injection -> separation -> detection -> quantification;
}
Caption: Experimental workflow for the quantification of 2-HG stereoisomers.
Therapeutic Targeting and Drug Development
The discovery of D-2-HG as a driver oncometabolite has opened new therapeutic avenues. The strategy focuses on reducing the intracellular concentration of D-2-HG in IDH-mutant cancers.
-
Biomarker Utility: D-2-HG levels in serum, urine, or tumor tissue serve as a highly specific biomarker for the presence of an IDH1/2 mutation.[1][15] Monitoring D-2-HG levels allows for non-invasive assessment of tumor burden and response to therapy.[1] Magnetic Resonance Spectroscopy (MRS) can even detect 2-HG non-invasively in brain tumors.[16][17]
-
Targeted Inhibitors: Small molecule inhibitors that selectively target the mutant IDH1 (e.g., Ivosidenib) and IDH2 (e.g., Enasidenib) enzymes have been developed and approved for clinical use. These drugs block the neomorphic activity, drastically reducing D-2-HG production, which can lead to cellular differentiation and clinical response.
-
Synthetic Lethality: The epigenetic changes and metabolic rewiring induced by D-2-HG can create unique vulnerabilities. For example, some studies suggest that the D-2-HG-induced defect in homologous recombination repair can render IDH-mutant cells highly sensitive to PARP inhibitors, an example of synthetic lethality.[18]
Conclusion and Future Perspectives
The stereoisomers of 2-hydroxypentanedioic acid exemplify the profound impact of chirality on biological function. While L-2-HG is a modulator of the hypoxic response, its counterpart, D-2-HG, is a bona fide oncometabolite that reshapes the epigenetic landscape to drive cancer. The ability to accurately resolve and quantify these enantiomers has been instrumental in diagnosing IDH-mutant cancers and developing novel targeted therapies. Future research will continue to unravel the complex downstream effects of each stereoisomer, explore new therapeutic vulnerabilities created by their accumulation, and refine analytical techniques for even greater sensitivity and application in clinical practice.
References
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Wikipedia. (n.d.). Citric acid cycle. Retrieved from [Link]
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Clarke, N. J., et al. (2024). Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS. bioRxiv. Retrieved from [Link]
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bioRxiv. (2024). Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS. Retrieved from [Link]
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Wikipedia. (n.d.). L-2-hydroxyglutarate dehydrogenase. Retrieved from [Link]
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Struys, E. A., et al. (2016). Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry. Journal of Visualized Experiments. Retrieved from [Link]
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Fu, X., et al. (2021). The Roles of 2-Hydroxyglutarate. Frontiers in Oncology. Retrieved from [Link]
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Choi, C., et al. (2012). 2-hydroxyglutarate detection by magnetic resonance spectroscopy in IDH-mutated glioma patients. Nature Medicine. Retrieved from [Link]
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Ayala-Lugo, A., et al. (2013). The Emerging Role of D-2-Hydroxyglutarate as an Oncometabolite in Hematolymphoid and Central Nervous System Neoplasms. Frontiers in Oncology. Retrieved from [Link]
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Abe, T., et al. (2022). Clinical usefulness of 2-hydroxyglutarate as a biomarker in IDH-mutant chondrosarcoma. Scientific Reports. Retrieved from [Link]
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Ye, D., et al. (2019). Metabolism, Activity, and Targeting of D-and L-2-Hydroxyglutarates. Trends in Cancer. Retrieved from [Link]
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Allen. (n.d.). How many enantiomeric forms are possible for 2,3,4-tri-hydroxypentanedioic acid? Retrieved from [Link]
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DiNardo, C. D., et al. (2013). Prospective serial evaluation of 2-hydroxyglutarate, during treatment of newly diagnosed acute myeloid leukemia, to assess disease activity and therapeutic response. Blood. Retrieved from [Link]
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Laukka, T., et al. (2017). Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases. eLife. Retrieved from [Link]
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Choi, C., et al. (2012). 2-hydroxyglutarate detection by magnetic resonance spectroscopy in subjects with IDH-mutated gliomas. Nature Medicine. Retrieved from [Link]
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Agilent. (n.d.). Measurement of D- and L-2-Hydroxyglutarate Enantiomers and αKG Acid by LC/MS/MS. Retrieved from [Link]
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Metabolic Support UK. (n.d.). L-2 Hydroxyglutaric Aciduria. Retrieved from [Link]
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Sulkowski, P. L., et al. (2017). 2-Hydroxyglutarate produced by neomorphic IDH mutations suppresses homologous recombination and induces PARP inhibitor sensitivity. Science Translational Medicine. Retrieved from [Link]
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Fu, X., et al. (2021). The Roles of 2-Hydroxyglutarate. Frontiers in Oncology. Retrieved from [Link]
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Intlekofer, A. M., et al. (2015). Hypoxia Induces Production of L-2-Hydroxyglutarate. Cell Metabolism. Retrieved from [Link]
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Quora. (2021). How many stereo isomers does -2,3-Dihydroxybutanedioic acid have? And how many of these isomers will be chiral?. Retrieved from [Link]
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American Association for Cancer Research. (2013). Abstract A144: Inhibition of 2-HG production in IDH mutant xenograft models. Retrieved from [Link]
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Portland Press. (n.d.). Roles of the oncometabolite enantiomers of 2-hydroxyglutarate and their metabolism by diverse dehydrogenases. Retrieved from [Link]
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Radiopaedia.org. (n.d.). 2-hydroxyglutarate. Retrieved from [Link]
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Fayed, A. I., et al. (2024). L-2-hydroxyglutaric aciduria: a report of clinical, radiological, and genetic characteristics of two siblings from Egypt. Neurocase. Retrieved from [Link]
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Walenta, S., et al. (2018). Quantitative Imaging of D-2-Hydroxyglutarate in Selected Histological Tissue Areas by a Novel Bioluminescence Technique. Frontiers in Oncology. Retrieved from [Link]
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MedlinePlus. (2013). 2-hydroxyglutaric aciduria. Retrieved from [Link]
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PubChem. (n.d.). L-2-Hydroxyglutaric acid. Retrieved from [Link]
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Struys, E. A., et al. (2012). 2-Hydroxyglutarate is not a metabolite; d-2-hydroxyglutarate and l-2-hydroxyglutarate are!. Proceedings of the National Academy of Sciences. Retrieved from [Link]
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Rashed, M. S., et al. (2000). Chiral liquid chromatography tandem mass spectrometry in the determination of the configuration of 2-hydroxyglutaric acid in urine. Biomedical Chromatography. Retrieved from [Link]
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The Enigmatic Oncometabolite: A Technical Guide to the Natural Occurrence and Biological Significance of (2R)-2-Hydroxypentanedioic Acid
Abstract
(2R)-2-Hydroxypentanedioic acid, more commonly known as D-2-hydroxyglutarate (D-2-HG), has emerged from relative obscurity to become a focal point of intense research in oncology, metabolism, and rare genetic diseases. Once considered a minor metabolic byproduct, its profound role as an oncometabolite has revolutionized our understanding of cancer biology, particularly in gliomas and acute myeloid leukemia. This technical guide provides an in-depth exploration of the natural occurrence, biosynthesis, and multifaceted biological roles of D-2-HG. We will delve into the enzymatic pathways governing its synthesis and degradation, its pathophysiological impact as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases, and the clinical implications of its accumulation. Furthermore, this guide offers detailed protocols for the detection and quantification of D-2-HG, equipping researchers and drug development professionals with the essential knowledge and methodologies to investigate this fascinating molecule.
Introduction: The Rise of an Oncometabolite
Metabolic reprogramming is a hallmark of cancer. However, the discovery that mutations in the isocitrate dehydrogenase 1 and 2 (IDH1/2) enzymes lead to the massive accumulation of (2R)-2-hydroxypentanedioic acid represents a paradigm shift in our understanding of the interplay between metabolism and tumorigenesis.[1][2] This finding established D-2-HG as a bona fide oncometabolite, a small molecule that directly contributes to the initiation and progression of cancer.[1][3] Beyond cancer, the accumulation of D-2-HG is the defining characteristic of D-2-hydroxyglutaric aciduria, a rare and severe neurometabolic disorder.[4][5][6] This guide will provide a comprehensive overview of the science surrounding D-2-HG, from its fundamental biochemistry to its clinical relevance and the analytical techniques used to study it.
Natural Occurrence and Basal Metabolism
Under normal physiological conditions, (2R)-2-hydroxypentanedioic acid is present at very low levels in cells and tissues. Its production is thought to be a result of "promiscuous" enzymatic activities of certain dehydrogenases.[7][8] The primary enzyme responsible for its catabolism is the mitochondrial FAD-dependent D-2-hydroxyglutarate dehydrogenase (D2HGDH), which converts D-2-HG back to α-ketoglutarate (α-KG), a key intermediate in the Krebs cycle.[9][10][11] This efficient degradation ensures that D-2-HG does not accumulate to pathological concentrations in healthy individuals.
The enantiomeric form, L-2-hydroxyglutarate (L-2-HG), is also present at low levels and is associated with a distinct metabolic disorder, L-2-hydroxyglutaric aciduria, resulting from mutations in the L2HGDH gene.[12][13] While both are structurally similar, their biological origins and pathological consequences are distinct, underscoring the importance of stereospecificity in metabolic pathways.
Biosynthesis of (2R)-2-Hydroxypentanedioic Acid in Pathological States
The dramatic accumulation of (2R)-2-hydroxypentanedioic acid is primarily linked to two pathological conditions: gain-of-function mutations in IDH1/2 enzymes and loss-of-function mutations in the D2HGDH enzyme.
Gain-of-Function Mutations in IDH1 and IDH2
In a significant proportion of gliomas, acute myeloid leukemia (AML), and cholangiocarcinomas, the IDH1 or IDH2 enzymes acquire a neomorphic activity due to heterozygous point mutations.[1][12] Instead of their canonical function of converting isocitrate to α-ketoglutarate, the mutant enzymes catalyze the NADPH-dependent reduction of α-ketoglutarate to D-2-HG.[1][7] This aberrant enzymatic activity leads to a massive intracellular accumulation of D-2-HG, often reaching millimolar concentrations.[1]
Figure 1: Biosynthesis of (2R)-2-hydroxypentanedioic acid via mutant IDH1/2 enzymes.
D-2-Hydroxyglutaric Aciduria
D-2-hydroxyglutaric aciduria is a rare autosomal recessive neurometabolic disorder characterized by elevated levels of D-2-HG in urine, plasma, and cerebrospinal fluid.[6][14] This condition is caused by mutations in the D2HGDH gene, leading to a deficiency of the D-2-hydroxyglutarate dehydrogenase enzyme.[9][10] The impaired ability to degrade D-2-HG results in its systemic accumulation, leading to progressive neurological damage.[4][5] A second form of the disease, type II, is associated with mutations in the IDH2 gene that also result in a gain-of-function.
Pathophysiological Roles of (2R)-2-Hydroxypentanedioic Acid
The primary mechanism through which (2R)-2-hydroxypentanedioic acid exerts its pathological effects is through the competitive inhibition of α-ketoglutarate-dependent dioxygenases.[1][15] These enzymes utilize α-KG as a cosubstrate to catalyze a wide range of reactions, including histone and DNA demethylation. By structurally mimicking α-KG, D-2-HG binds to the active site of these enzymes and inhibits their function, leading to widespread epigenetic alterations.
Key downstream effects of D-2-HG accumulation include:
-
Epigenetic Dysregulation: Inhibition of histone demethylases (e.g., JmjC domain-containing histone demethylases) and the TET family of DNA hydroxylases leads to a hypermethylated state, altering gene expression and promoting a block in cellular differentiation.[15]
-
Altered Cellular Metabolism: D-2-HG can impact cellular metabolism by affecting the Krebs cycle and inhibiting ATP synthase.[16][17]
-
Impaired DNA Repair: D-2-HG has been shown to suppress homologous recombination, a critical DNA repair pathway, potentially leading to genomic instability.[18]
-
Angiogenesis: By stabilizing hypoxia-inducible factor 1α (HIF-1α), another substrate of α-KG-dependent dioxygenases, D-2-HG can promote angiogenesis.[15]
Figure 2: Pathophysiological mechanisms of (2R)-2-hydroxypentanedioic acid.
Analytical Methodologies for Detection and Quantification
Accurate measurement of (2R)-2-hydroxypentanedioic acid is crucial for both clinical diagnostics and basic research. Due to the presence of its enantiomer, L-2-HG, chiral separation methods are often required for precise quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of D-2-HG in biological matrices such as plasma, urine, cerebrospinal fluid, and tissue extracts.[12][19][20]
Experimental Protocol: Chiral LC-MS/MS for D- and L-2-HG Quantification
-
Sample Preparation:
-
For plasma or serum, perform a protein precipitation by adding 4 volumes of ice-cold methanol containing a stable isotope-labeled internal standard (e.g., ¹³C₅-D-2-HG).
-
Vortex and centrifuge at high speed to pellet the precipitated protein.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the initial mobile phase.
-
For urine, dilute the sample with water and add the internal standard.
-
For tissue, homogenize in a suitable buffer and proceed with protein precipitation.
-
-
Chromatographic Separation:
-
Utilize a chiral column, such as an Astec® CHIROBIOTIC® R column, for enantiomeric separation.[12]
-
Employ a polar ionic mobile phase, for example, a gradient of acetonitrile and ammonium acetate in water.
-
Optimize the gradient and flow rate to achieve baseline separation of D-2-HG and L-2-HG.
-
-
Mass Spectrometry Detection:
-
Use a triple quadrupole mass spectrometer operating in negative ion mode.
-
Monitor the multiple reaction monitoring (MRM) transitions for D-2-HG, L-2-HG, and the internal standard. A common transition for 2-HG is m/z 147 -> 129.
-
-
Quantification:
-
Generate a standard curve using known concentrations of D-2-HG and L-2-HG.
-
Calculate the concentration of each enantiomer in the samples based on the peak area ratio to the internal standard.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR offers a non-destructive method for identifying and quantifying 2-HG. While standard NMR cannot distinguish between the enantiomers, chiral derivatization can be employed.[21][22][23]
Experimental Protocol: NMR with Chiral Derivatization
-
Sample Preparation:
-
Extract metabolites from cells or tissues using a suitable solvent system (e.g., methanol/chloroform/water).
-
Lyophilize the aqueous phase to obtain a dry metabolite extract.
-
-
Chiral Derivatization:
-
React the dried extract with a chiral derivatizing agent, such as di-O-acetyl-l-tartaric anhydride (DATAN), to form diastereomers.[24]
-
-
NMR Analysis:
-
Dissolve the derivatized sample in a suitable deuterated solvent (e.g., D₂O).
-
Acquire ¹H NMR spectra on a high-field NMR spectrometer.
-
The diastereomers of D- and L-2-HG will have distinct chemical shifts, allowing for their resolution and quantification.
-
-
Quantification:
-
Integrate the unique peaks corresponding to each diastereomer.
-
Normalize to a known internal standard (e.g., DSS) to determine the concentration.
-
Enzymatic Assays
Enzymatic assays provide a high-throughput method for the specific measurement of D-2-HG.[24][25]
Experimental Protocol: Colorimetric/Fluorometric Enzymatic Assay
-
Principle: The assay is based on the D2HGDH-catalyzed oxidation of D-2-HG to α-KG, with the concomitant reduction of a probe that can be measured colorimetrically or fluorometrically.[24]
-
Procedure:
-
Prepare cell or tissue lysates.
-
Add the sample to a reaction mixture containing D2HGDH and a suitable substrate (e.g., NAD⁺) and probe.
-
Incubate to allow the reaction to proceed.
-
Measure the absorbance or fluorescence using a plate reader.
-
-
Quantification:
-
Generate a standard curve using known concentrations of D-2-HG.
-
Determine the D-2-HG concentration in the samples from the standard curve.
-
Table 1: Comparison of Analytical Methods for (2R)-2-Hydroxypentanedioic Acid
| Method | Advantages | Disadvantages |
| LC-MS/MS | High sensitivity and specificity; can quantify both enantiomers simultaneously. | Requires specialized equipment; can be complex to develop and validate methods. |
| NMR | Non-destructive; provides structural information. | Lower sensitivity than MS; requires chiral derivatization for enantiomer resolution. |
| Enzymatic Assay | High-throughput; relatively simple and inexpensive. | May be prone to interference; specific for one enantiomer. |
Clinical Significance and Therapeutic Implications
The discovery of the role of (2R)-2-hydroxypentanedioic acid in cancer has led to the development of novel therapeutic strategies. Inhibitors of mutant IDH1 and IDH2 have been developed and have shown clinical efficacy in the treatment of AML and cholangiocarcinoma.[26] These drugs work by reducing the production of D-2-HG, thereby relieving the inhibition of α-KG-dependent dioxygenases and promoting cellular differentiation.
Furthermore, the high levels of D-2-HG in IDH-mutant tumors can be exploited for diagnostic and prognostic purposes. Magnetic resonance spectroscopy (MRS) can be used to non-invasively detect 2-HG in gliomas.[27]
For D-2-hydroxyglutaric aciduria, there is currently no specific treatment, and management is primarily supportive.[28][29][30]
Conclusion and Future Directions
(2R)-2-Hydroxypentanedioic acid has transitioned from a metabolic curiosity to a key player in our understanding of cancer and rare genetic diseases. Its role as an oncometabolite that links cellular metabolism to epigenetic regulation has opened up new avenues for research and therapeutic intervention. Future studies will likely focus on further elucidating the downstream effects of D-2-HG, identifying new therapeutic targets in D-2-HG-driven diseases, and exploring the potential roles of this metabolite in other physiological and pathological contexts. The continued development of sensitive and specific analytical methods will be paramount to advancing our knowledge of this enigmatic molecule.
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Both Enantiomers of 2-Hydroxyglutarate Modulate the Metabolism of Cultured Human Neuroblastoma Cells. PubMed Central. [Link][39]
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Methodological & Application
Application and Protocol for the Quantification of (2R)-2-Hydroxypentanedioic Acid in Biological Samples
Abstract
This comprehensive guide provides a detailed methodology for the accurate and robust quantification of (2R)-2-hydroxypentanedioic acid, also known as D-2-hydroxyglutarate (D-2-HG), in various biological matrices. D-2-HG has emerged as a critical oncometabolite, particularly in cancers harboring mutations in the isocitrate dehydrogenase (IDH) 1 and 2 genes, and is a key biomarker for the inherited metabolic disorder D-2-hydroxyglutaric aciduria.[1][2][3] The protocols outlined herein are tailored for researchers, scientists, and drug development professionals, offering a deep dive into the analytical intricacies of D-2-HG measurement. This document emphasizes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) based approach, renowned for its sensitivity and specificity, and includes detailed procedures for sample preparation, chiral derivatization, and data analysis.
Introduction: The Significance of Quantifying D-2-Hydroxyglutarate
(2R)-2-hydroxypentanedioic acid (D-2-HG) is the R-enantiomer of 2-hydroxyglutarate.[4] Under normal physiological conditions, D-2-HG is present at very low levels. However, its accumulation is a hallmark of specific pathological states.
In Oncology: Mutations in the isocitrate dehydrogenase (IDH) 1 and 2 enzymes confer a neomorphic activity, leading to the conversion of α-ketoglutarate (α-KG) to D-2-HG.[1][5] This accumulation of D-2-HG, an oncometabolite, competitively inhibits α-KG-dependent dioxygenases, including histone and DNA demethylases, leading to epigenetic alterations and contributing to tumorigenesis.[6][7] Consequently, quantifying D-2-HG in tumor tissues, plasma, and urine serves as a valuable biomarker for diagnosing IDH-mutant cancers like gliomas, acute myeloid leukemia (AML), and cholangiocarcinoma, as well as for monitoring disease progression and response to IDH-targeted therapies.[1][8][9]
In Inherited Metabolic Disorders: D-2-hydroxyglutaric aciduria is a rare inherited neurometabolic disorder characterized by the accumulation of D-2-HG in urine, plasma, and cerebrospinal fluid.[2][10][11] This accumulation leads to progressive neurological damage.[11] Accurate measurement of D-2-HG is essential for the diagnosis and management of this condition.[2][10]
The ability to distinguish D-2-HG from its L-enantiomer (L-2-HG) is crucial, as they have distinct metabolic origins and pathological implications.[3][5][12] The methodologies presented here are designed to achieve this necessary chiral separation.
Biochemical Pathway of D-2-HG Production in IDH-Mutant Cancers
Understanding the biochemical context of D-2-HG production is fundamental to its quantification and interpretation. In cells with wild-type IDH, the enzyme catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate within the citric acid cycle.[13] However, mutations in IDH1 and IDH2 lead to a gain-of-function, enabling the enzyme to reduce α-ketoglutarate to D-2-HG in an NADPH-dependent manner.[1]
Caption: Biochemical pathway of D-2-HG production in cancer.
Analytical Methodology: LC-MS/MS for D-2-HG Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like D-2-HG in complex biological matrices due to its high sensitivity, specificity, and wide dynamic range. The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Notes |
| (2R)-2-Hydroxypentanedioic acid (D-2-HG) | Sigma-Aldrich, Biosynth | Analytical standard |
| (2S)-2-Hydroxypentanedioic acid (L-2-HG) | Sigma-Aldrich, ChemicalBook | Analytical standard |
| D-2-Hydroxyglutaric-2,3,3,4,4-d5 acid | Cambridge Isotope Laboratories | Internal Standard (ISTD) |
| Di-O-acetyl-L-tartaric anhydride (DATAN) | Sigma-Aldrich | Chiral derivatizing agent |
| Acetonitrile (ACN), LC-MS grade | Fisher Scientific | Mobile phase and extraction solvent |
| Methanol (MeOH), LC-MS grade | Fisher Scientific | Extraction solvent |
| Formic acid, LC-MS grade | Thermo Fisher Scientific | Mobile phase modifier |
| Ammonium acetate, LC-MS grade | Sigma-Aldrich | Mobile phase modifier |
| Ultrapure water | Millipore Milli-Q system | |
| 96-well protein precipitation plates | Waters | For sample cleanup |
Sample Preparation
The goal of sample preparation is to extract D-2-HG from the biological matrix, remove interfering substances like proteins and lipids, and prepare it for LC-MS/MS analysis.
Protocol 1: Protein Precipitation for Plasma/Serum and Urine
-
Thaw Samples: Thaw frozen plasma, serum, or urine samples on ice.
-
Aliquoting: Aliquot 50 µL of the sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., 1 µg/mL D-2-HG-d5 in 50% methanol) to each sample, calibrator, and quality control (QC) sample.
-
Protein Precipitation: Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortexing: Vortex the samples vigorously for 1 minute.
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate for derivatization.
Protocol 2: Metabolite Extraction from Tissues and Cells
-
Tissue Homogenization: Weigh approximately 20-50 mg of frozen tissue and homogenize in 500 µL of ice-cold 80% methanol/water using a bead beater or other homogenizer.
-
Cell Lysis: For cultured cells, aspirate the media, wash with cold PBS, and add 1 mL of ice-cold 80% methanol per 10 cm dish. Scrape the cells and collect the lysate.[12]
-
Internal Standard Spiking: Add the internal standard to the homogenate/lysate.
-
Incubation: Incubate at -80°C for 30 minutes to facilitate protein precipitation.[12]
-
Centrifugation: Centrifuge at 15,000 x g for 15 minutes at 4°C.[12]
-
Supernatant Collection: Transfer the supernatant containing the metabolites to a new tube for derivatization.
Chiral Derivatization
To separate the D- and L-enantiomers of 2-HG on a standard reverse-phase column, a chiral derivatization step is necessary. This involves reacting the 2-HG with a chiral reagent to form diastereomers, which have different physicochemical properties and can be chromatographically resolved. Di-O-acetyl-L-tartaric anhydride (DATAN) is a commonly used reagent for this purpose.[8][14]
Protocol 3: Derivatization with DATAN
-
Evaporation: Evaporate the supernatant from the sample preparation step to dryness under a gentle stream of nitrogen or using a vacuum concentrator. Complete dryness is critical as water inhibits the derivatization reaction.[12]
-
Derivatization Reaction: Reconstitute the dried extract in 50 µL of a 50 mg/mL DATAN solution in a 4:1 (v/v) mixture of acetonitrile and acetic acid.[12]
-
Incubation: Incubate the samples at 70°C for 30-60 minutes.[12]
-
Dilution: After cooling to room temperature, dilute the derivatized sample with 50 µL of acetonitrile:acetic acid (4:1, v/v) before LC-MS/MS analysis.[12]
Caption: General workflow for D-2-HG analysis by LC-MS/MS.
LC-MS/MS Conditions
The following are typical starting conditions that should be optimized for your specific instrumentation.
Table 1: Example LC-MS/MS Parameters
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 min, hold for 2 min, return to 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Agilent 6490 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | D/L-2-HG-DATAN: m/z 363.0 -> 147.0; D-2-HG-d5-DATAN: m/z 368.0 -> 152.0 |
Rationale for Parameter Selection:
-
C18 Column: Provides excellent separation for a wide range of metabolites. After derivatization, the diastereomers of 2-HG can be resolved on a standard C18 column.[14]
-
Negative ESI Mode: The carboxyl groups on the 2-HG molecule are readily deprotonated, leading to strong signals in negative ion mode.
-
MRM: This mode provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, minimizing background noise. The transition from the derivatized precursor to the underivatized 2-HG fragment (m/z 147.0) is commonly used.[12][14]
Data Analysis and Quantification
Calibration Curve and Quality Controls
A calibration curve is constructed by analyzing a series of standards with known concentrations of D-2-HG.
Protocol 4: Preparation of Calibrators and QCs
-
Stock Solutions: Prepare 1 mg/mL stock solutions of D-2-HG and L-2-HG in water.
-
Working Solutions: Prepare serial dilutions from the stock solutions to create working standards.
-
Calibration Curve: Spike a surrogate matrix (e.g., charcoal-stripped plasma or PBS) with the working standards to create a calibration curve, typically ranging from 1 ng/mL to 1000 ng/mL.
-
Quality Controls (QCs): Prepare QCs at low, medium, and high concentrations in the same manner as the calibrators.
-
Processing: Process the calibrators and QCs alongside the unknown samples using the same sample preparation and derivatization protocols.
Calculation of Concentration
-
Peak Integration: Integrate the peak areas for the analyte (D-2-HG) and the internal standard (D-2-HG-d5) in each sample, calibrator, and QC.
-
Response Ratio: Calculate the ratio of the analyte peak area to the ISTD peak area.
-
Linear Regression: Plot the response ratio of the calibrators against their known concentrations. Perform a linear regression analysis (typically with 1/x or 1/x² weighting) to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.[15]
-
Quantification of Unknowns: Use the regression equation to calculate the concentration of D-2-HG in the unknown samples based on their measured response ratios.
Table 2: Acceptance Criteria for a Validated Assay
| Parameter | Acceptance Limit |
| Calibration Curve (R²) | ≥ 0.99 |
| Calibrator Accuracy | Within ±15% of nominal value (±20% for LLOQ) |
| QC Accuracy | Within ±15% of nominal value |
| Precision (CV%) | ≤ 15% (≤ 20% for LLOQ) |
| Matrix Effect | Within 85-115% |
| Recovery | Consistent, precise, and reproducible |
Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Peak Shape | Column degradation, improper mobile phase pH, sample solvent mismatch | Replace column, check mobile phase preparation, ensure final sample solvent is compatible with initial mobile phase conditions. |
| Low Signal/Sensitivity | Inefficient ionization, poor sample recovery, incomplete derivatization | Optimize MS source parameters, troubleshoot extraction procedure, ensure complete dryness before derivatization and optimize reaction time/temperature. |
| Poor Enantiomeric Separation | Suboptimal derivatization, inadequate chromatography | Ensure complete dryness before adding DATAN, optimize LC gradient to allow for better resolution of diastereomers. |
| High Variability (CV%) | Inconsistent sample preparation, pipetting errors | Use calibrated pipettes, ensure thorough vortexing at each step, automate sample preparation if possible. |
| Matrix Effects | Co-eluting interferences from the biological matrix | Improve sample cleanup (e.g., use solid-phase extraction), adjust chromatography to separate the analyte from the interfering compounds. |
Conclusion
The accurate quantification of (2R)-2-hydroxypentanedioic acid is indispensable for both clinical diagnostics and basic research in the fields of oncology and metabolic diseases. The LC-MS/MS method detailed in this guide, incorporating chiral derivatization, provides a robust, sensitive, and specific platform for this purpose. Adherence to the described protocols and validation criteria will ensure the generation of high-quality, reliable data, thereby advancing our understanding of D-2-HG's role in health and disease and aiding in the development of novel therapeutic strategies.
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NMR spectroscopy for (2R)-2-hydroxypentanedioic acid characterization
An Application Note for the Structural and Stereochemical Characterization of (2R)-2-hydroxypentanedioic Acid by NMR Spectroscopy
Abstract
(2R)-2-hydroxypentanedioic acid, also known as D-2-hydroxyglutaric acid (D-2HG), is a chiral metabolite of significant interest in biomedical and pharmaceutical research. Its accumulation is linked to certain metabolic disorders and cancers, making its unambiguous identification and characterization critical.[1] This application note provides a comprehensive guide to the structural and stereochemical characterization of (2R)-2-hydroxypentanedioic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed, field-proven protocols for sample preparation, data acquisition (1D and 2D NMR), and interpretation. The causality behind experimental choices is explained to ensure both technical accuracy and practical utility for researchers, scientists, and drug development professionals.
Introduction: The Significance of Stereochemical Integrity
(2R)-2-hydroxypentanedioic acid and its enantiomer, (2S)-2-hydroxypentanedioic acid, are structurally similar but can have vastly different biological roles and implications. While the 'S' enantiomer is a common metabolite, the 'R' enantiomer is considered an oncometabolite, produced by mutated isocitrate dehydrogenase (IDH) enzymes.[1] Therefore, confirming not only the chemical structure but also the absolute stereochemistry at the C2 position is paramount.
NMR spectroscopy is an exceptionally powerful tool for this purpose. It provides detailed information about the chemical environment of each atom in the molecule, allowing for complete structural assignment. When combined with chiral auxiliaries, NMR can definitively distinguish between enantiomers.[2][3] This guide will walk through the necessary steps to achieve a full and validated characterization of the (2R) enantiomer.
Foundational Principles: An NMR-Centric View
The characterization of (2R)-2-hydroxypentanedioic acid relies on several core NMR experiments:
-
¹H NMR: This experiment provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The protons of the carboxylic acids and the alcohol are exchangeable and their visibility depends heavily on the solvent used.[4][5]
-
¹³C NMR: This provides a count of the unique carbon atoms in the molecule. The chemical shift of each carbon is indicative of its functional group (e.g., carbonyl, alcohol-bearing, aliphatic).[6]
-
2D COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, allowing for the mapping of the proton spin systems along the carbon backbone.[7]
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, enabling unambiguous assignment of both ¹H and ¹³C signals.[8]
In an achiral solvent, the NMR spectra of the (2R) and (2S) enantiomers are identical. Therefore, the primary challenge is not structure elucidation but the confirmation of the absolute configuration. This is addressed by using a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) to create a diastereomeric environment, which will induce non-equivalent chemical shifts in the NMR spectrum for the two enantiomers.[9][10]
Experimental Workflow: A Validated Path to Characterization
The overall workflow is designed to first confirm the molecular structure and then to determine the stereochemistry.
Caption: Experimental workflow for NMR characterization.
Protocol I: Structural Elucidation in an Achiral Solvent
This protocol confirms the molecular skeleton of 2-hydroxypentanedioic acid. The reference data is based on the published spectrum of the (S)-enantiomer in water, which is identical to the (R)-enantiomer's spectrum under these conditions.[8][11]
Sample Preparation
Rationale: Deuterium oxide (D₂O) is an excellent solvent for this polar molecule. It eliminates the large water signal from the spectrum and allows for the exchange of the labile -OH and -COOH protons, which simplifies the spectrum by removing their signals and associated couplings.[12] A neutral pH is often used for initial characterization to ensure the carboxylic acids are deprotonated and the molecule is highly soluble.
Steps:
-
Weigh approximately 5-10 mg of (2R)-2-hydroxypentanedioic acid.
-
Dissolve the sample in 0.6 mL of deuterium oxide (D₂O, 99.9%).
-
If pH adjustment is desired, use NaOD or DCl to adjust to a target pH (e.g., 7.0, as in reference data).[11]
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
Rationale: A standard suite of 1D and 2D experiments is required for full assignment. A field strength of 500 MHz or higher is recommended for better signal dispersion.
Acquisition Parameters (Example on a 600 MHz Spectrometer):
| Experiment | Key Parameters | Purpose |
|---|---|---|
| ¹H NMR | zgpr pulse sequence, 4s relaxation delay, 64 scans | Quantitative proton spectrum with water suppression. |
| ¹³C NMR | zgpg30 pulse sequence, 2s relaxation delay, 1024 scans | Carbon spectrum with proton decoupling. |
| ¹H-¹H COSY | cosygpprqf pulse sequence, 2k x 256 data points | To establish ³J(H,H) correlations. |
| ¹H-¹³C HSQC | hsqcedetgpsisp2.3 pulse sequence, 2k x 256 data points | To map ¹J(C,H) correlations for assignment. |
Data Analysis and Expected Results
The protons at C3 and C4 are diastereotopic, meaning they are chemically non-equivalent and will appear as separate signals with distinct couplings.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for (2R)-2-hydroxypentanedioic acid. (Data adapted from the (2S)-enantiomer in D₂O at pH 7.0)[8][11]
| Position | Proton (¹H) Label | Expected ¹H Shift (ppm) | Multiplicity | Carbon (¹³C) Label | Expected ¹³C Shift (ppm) |
| 2 | H-2 | ~4.01 | dd | C-2 | ~74.8 |
| 3 | H-3a, H-3b | ~1.82, ~1.98 | m | C-3 | ~33.7 |
| 4 | H-4a, H-4b | ~2.25 | m | C-4 | ~36.0 |
| 1 | - | (exchanged) | - | C-1 (COOH) | ~180-184 |
| 5 | - | (exchanged) | - | C-5 (COOH) | ~180-184 |
Note: The exact chemical shifts of the two carbonyl carbons (C1, C5) can be difficult to assign without further experiments like HMBC.
COSY Correlation Analysis: The COSY spectrum is crucial for tracing the connectivity. The following cross-peaks are expected:
-
H-2 will show a correlation to the H-3 protons.
-
H-3 protons will show correlations to both H-2 and the H-4 protons.
-
H-4 protons will show a correlation to the H-3 protons.
Caption: Expected COSY correlations for the molecule.
Protocol II: Determination of Absolute Stereochemistry
Rationale: To confirm the (2R) configuration, a chiral derivatizing agent (CDA) such as (R)- or (S)-Mosher's acid chloride (MTPA-Cl) is used. The CDA reacts with the hydroxyl group of 2-hydroxypentanedioic acid to form two diastereomeric esters. These diastereomers will have distinct NMR signals, particularly for the protons near the newly formed chiral center.[3] By comparing the spectra of the derivatives made from (R)-MTPA and (S)-MTPA, the absolute configuration can be assigned based on the predictable shielding/deshielding effects of the MTPA phenyl group.
Derivatization with Mosher's Acid Chloride
Safety Note: This procedure should be performed in a fume hood. Mosher's acid chloride is corrosive and moisture-sensitive.
Steps:
-
Thoroughly dry a sample of (2R)-2-hydroxypentanedioic acid (approx. 2-5 mg) under high vacuum.
-
Dissolve the sample in 0.5 mL of anhydrous pyridine-d₅ in an NMR tube. Add a small amount of 4-(dimethylamino)pyridine (DMAP) as a catalyst.
-
Add a slight molar excess (approx. 1.2 equivalents) of (S)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, [(S)-MTPA-Cl].
-
Cap the NMR tube, mix gently, and allow the reaction to proceed at room temperature for several hours or until complete (monitor by ¹H NMR).
-
In a separate experiment, repeat the procedure using (R)-(+)-MTPA-Cl.
NMR Analysis of Diastereomers
Rationale: The key is to observe the chemical shift differences (Δδ = δS - δR) for the protons on either side of the C2 carbon. The Mosher's model predicts that for an (R)-acid derivative, protons lying on one side of the MTPA plane will be shielded (shifted upfield) and those on the other will be deshielded (shifted downfield) relative to the (S)-acid derivative.
Acquisition: Acquire a standard ¹H NMR spectrum of both the (S)-MTPA and (R)-MTPA ester derivatives.
Interpretation:
-
Assign the ¹H NMR spectra of the diastereomeric esters. Focus on the signals for the H-3 and H-4 protons.
-
Calculate the chemical shift difference Δδ (δS-MTPA - δR-MTPA) for these protons.
-
For (2R)-2-hydroxypentanedioic acid, the established Mosher's model predicts that the H-3 protons will have a positive Δδ value, while the protons on the C1-carboxyl side would have a negative Δδ value.
-
Confirmation of this pattern provides strong evidence for the (2R) absolute configuration.
Conclusion
This application note details a robust, two-part NMR-based workflow for the complete characterization of (2R)-2-hydroxypentanedioic acid. The initial structural confirmation using standard 1D and 2D NMR experiments in an achiral solvent provides the molecular framework. The subsequent stereochemical determination protocol, using a chiral derivatizing agent like Mosher's acid, offers a validated method to unambiguously confirm the critical (2R) configuration. Adherence to these protocols will ensure high-quality, reliable, and defensible characterization data essential for research, clinical, and pharmaceutical development applications.
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The Oncometabolite (2R)-2-hydroxypentanedioic Acid: A Guide to its Application in Cancer Research
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of (2R)-2-hydroxypentanedioic acid, more commonly known as D-2-hydroxyglutarate (D-2-HG), in cancer research. This guide delves into the molecular mechanisms of D-2-HG, its role as a pivotal oncometabolite, and provides detailed protocols for its study, from quantification in biological samples to the evaluation of its effects in cellular and in vivo models.
Introduction: The Emergence of an Oncometabolite
The discovery of D-2-HG as a key player in tumorigenesis stemmed from the identification of recurrent mutations in the isocitrate dehydrogenase 1 (IDH1) and 2 (IDH2) genes in various cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma.[1][2] Wild-type IDH enzymes catalyze the oxidative decarboxylation of isocitrate to α-ketoglutarate (α-KG). However, specific mutations in the active site of IDH1 and IDH2 confer a neomorphic enzymatic activity, leading to the reduction of α-KG to D-2-HG.[1] This aberrant accumulation of D-2-HG, often reaching millimolar concentrations in tumor tissues, has profound implications for cellular function and plays a direct role in oncogenesis, earning it the designation of an "oncometabolite".[3]
Mechanistic Insights: How D-2-HG Drives Cancer
The oncogenic effects of D-2-HG are primarily attributed to its structural similarity to α-KG, allowing it to act as a competitive inhibitor of a large family of α-KG-dependent dioxygenases.[4] These enzymes are critical for a wide range of cellular processes, and their inhibition by D-2-HG leads to a cascade of events that promote cancer development and progression.
Epigenetic Reprogramming
A major consequence of D-2-HG accumulation is the widespread alteration of the epigenetic landscape.[5] D-2-HG inhibits the activity of:
-
TET (Ten-Eleven Translocation) family of DNA demethylases: This leads to global DNA hypermethylation, which can silence tumor suppressor genes.[5][6]
-
Jumonji C (JmjC) domain-containing histone demethylases: Inhibition of these enzymes results in histone hypermethylation, particularly on H3K36, altering chromatin structure and gene expression.[5][6]
This epigenetic reprogramming is a key driver of the glioma-CpG island methylator phenotype (G-CIMP) and is thought to block cellular differentiation, a hallmark of many cancers.[7]
Altered Cellular Metabolism and Signaling
Beyond epigenetics, D-2-HG impacts other critical cellular pathways:
-
Hypoxia Signaling: D-2-HG can stabilize Hypoxia-Inducible Factor 1α (HIF-1α) by inhibiting prolyl hydroxylases, promoting a pseudohypoxic state that can enhance tumor cell survival and angiogenesis.[4]
-
DNA Repair: D-2-HG has been shown to impair homologous recombination-based DNA repair by inhibiting the activity of the ALKBH family of DNA repair enzymes.[8][9] This can sensitize IDH-mutant cancer cells to DNA-damaging agents.
-
Immune Evasion: D-2-HG can be secreted by cancer cells and taken up by immune cells in the tumor microenvironment.[10] It has been shown to suppress T-cell activity and inhibit the complement system, thereby contributing to an immunosuppressive milieu.[7][11]
The multifaceted effects of D-2-HG on cellular function are summarized in the signaling pathway diagram below.
Caption: D-2-HG produced by mutant IDH1/2 inhibits various α-KG-dependent dioxygenases, leading to epigenetic and metabolic reprogramming that drives tumorigenesis.
Application Notes and Protocols
This section provides detailed protocols for the quantification of D-2-HG, the establishment of relevant cell and animal models, and the assessment of its biological effects.
Quantification of D-2-HG in Biological Samples
Accurate quantification of D-2-HG is crucial for both basic research and clinical applications. Two common methods are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and enzymatic assays.
This protocol provides a robust method for the sensitive and specific quantification of D-2-HG enantiomers in cell culture and tissue samples.
Materials:
-
LC-MS/MS system (e.g., Agilent 1290 Infinity II LC with a 6490 triple quadrupole MS)[12]
-
C18 reverse-phase column
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
D-2-HG and L-2-HG standards
-
Internal Standard (e.g., D-α-hydroxyglutaric acid-13C5 disodium salt)[12]
-
80% Methanol (pre-cooled to -80°C)
-
Microcentrifuge tubes
Procedure:
-
Sample Preparation (Cells): a. Culture cells to the desired confluency in a 6-well plate. b. Aspirate the culture medium and wash the cells twice with ice-cold PBS. c. Add 1 ml of pre-cooled 80% methanol to each well.[4] d. Scrape the cells and transfer the cell lysate to a microcentrifuge tube. e. Add the internal standard to each sample. f. Incubate at -80°C for 15 minutes to precipitate proteins.[4] g. Centrifuge at 15,000 x g for 10 minutes at 4°C.[4] h. Transfer the supernatant to a new tube for LC-MS/MS analysis.
-
Sample Preparation (Tissues): a. Snap-freeze tissue samples in liquid nitrogen and store at -80°C. b. Homogenize the frozen tissue in pre-cooled 80% methanol containing the internal standard. c. Follow steps 1.f to 1.h for protein precipitation and supernatant collection.
-
LC-MS/MS Analysis: a. Inject 5 µl of the sample supernatant onto the C18 column.[4] b. Use a gradient elution with Mobile Phases A and B to separate the analytes. c. Set the mass spectrometer to operate in negative ion mode and monitor the specific precursor-to-product ion transitions for D-2-HG, L-2-HG, and the internal standard. d. Quantify the concentration of D-2-HG by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
This colorimetric or fluorometric assay offers a simpler and more high-throughput alternative to LC-MS/MS for the quantification of D-2-HG.[13]
Materials:
-
D-2-Hydroxyglutarate Dehydrogenase (D2HGDH)
-
NAD+
-
Diaphorase
-
Resazurin (for fluorescent detection) or a tetrazolium salt (for colorimetric detection)
-
96-well microplate
-
Plate reader (fluorometer or spectrophotometer)
-
Perchloric acid solution
-
Neutralization solution
Procedure:
-
Sample Preparation: a. Prepare cell or tissue lysates as described in the LC-MS/MS protocol (steps 1.a to 1.e). b. Deproteinize the samples by adding 20 µl of perchloric acid solution and incubating on ice for 5 minutes.[2] c. Centrifuge at 13,000 x g for 2 minutes.[2] d. Transfer the supernatant to a new tube and neutralize by adding 4 µl of neutralization solution.[2]
-
Enzymatic Reaction: a. Prepare a reaction mixture containing D2HGDH, NAD+, diaphorase, and the detection reagent (resazurin or tetrazolium salt) in a suitable buffer. b. Add the deproteinized sample and D-2-HG standards to the wells of a 96-well plate. c. Add the reaction mixture to each well. d. Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Detection: a. Measure the fluorescence (excitation/emission ~540/590 nm for resorufin) or absorbance (wavelength dependent on the formazan product) using a plate reader. b. Determine the D-2-HG concentration in the samples by comparing the signal to the standard curve.
Cellular and In Vivo Models for Studying D-2-HG
Studying the effects of D-2-HG often requires the use of cancer cell lines that endogenously produce this oncometabolite.
Materials:
-
IDH-mutant cancer cell lines (e.g., HT1080 for fibrosarcoma, TF-1 for erythroleukemia)[14]
-
Appropriate cell culture medium and supplements (e.g., RPMI-1640 with 10% FBS)
-
Cell culture flasks, plates, and other standard cell culture equipment
Procedure:
-
Cell Thawing and Culture: a. Thaw a cryopreserved vial of IDH-mutant cells rapidly in a 37°C water bath. b. Transfer the cells to a centrifuge tube containing pre-warmed culture medium. c. Centrifuge at a low speed (e.g., 200 x g) for 5 minutes to pellet the cells. d. Resuspend the cell pellet in fresh culture medium and transfer to a culture flask. e. Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Maintenance: a. Monitor cell growth and morphology regularly. b. For adherent cells, subculture when they reach 80-90% confluency using trypsin-EDTA to detach the cells. c. For suspension cells, maintain the cell density within the recommended range (e.g., 5 x 10^4 to 1 x 10^6 cells/mL for TF-1 cells) by adding fresh medium every 2-3 days.[14]
Xenograft models are invaluable for studying the in vivo effects of D-2-HG on tumor growth and for testing the efficacy of therapeutic agents.
Materials:
-
IDH-mutant cancer cells (e.g., HT1080)
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Matrigel (optional, can enhance tumor take rate)
-
Sterile PBS
-
Syringes and needles
Procedure:
-
Cell Preparation: a. Harvest IDH-mutant cells from culture and wash them with sterile PBS. b. Resuspend the cells in sterile PBS at the desired concentration (e.g., 2 x 10^6 cells in 100 µl).[15] c. For some cell lines, mixing the cell suspension 1:1 with Matrigel can improve tumor formation.[15]
-
Xenograft Implantation: a. Anesthetize the mice using an appropriate anesthetic (e.g., ketamine/xylazine mixture).[7] b. Inject the cell suspension subcutaneously into the flank of the mouse using a 27- or 30-gauge needle.[16] c. Monitor the mice regularly for tumor growth and overall health.
-
Tumor Measurement: a. Measure the tumor dimensions (length and width) with a caliper 2-3 times per week. b. Calculate the tumor volume using the formula: Volume = (width)^2 x length / 2.[15]
Assays to Investigate the Biological Effects of D-2-HG
This assay assesses the ability of cells to grow in an anchorage-independent manner, a hallmark of cellular transformation.
Materials:
-
Agar
-
2X cell culture medium
-
6-well plates
-
IDH-mutant and control cells
Procedure:
-
Prepare Agar Layers: a. Prepare a 1.2% agar solution in sterile water and a 0.7% agar solution. Keep them in a 42°C water bath. b. Mix the 1.2% agar solution 1:1 with 2X culture medium to create a 0.6% bottom agar layer. c. Pipette the bottom agar into each well of a 6-well plate and allow it to solidify at room temperature. d. Mix the 0.7% agar solution 1:1 with a cell suspension in 2X culture medium to create a 0.35% top agar layer containing the cells.
-
Cell Plating and Incubation: a. Carefully layer the top agar/cell suspension onto the solidified bottom agar layer. b. Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 2-3 weeks. c. Add a small amount of culture medium to the top of the agar every few days to prevent it from drying out.
-
Colony Visualization and Quantification: a. Stain the colonies with a solution of crystal violet. b. Count the number of colonies and measure their size using a microscope.
This protocol allows for the investigation of the immunosuppressive effects of D-2-HG on T-cell function.
Materials:
-
Target cancer cells
-
Effector T-cells (e.g., activated CD8+ T-cells)
-
D-2-HG
-
Cell viability dye (e.g., propidium iodide)
-
Flow cytometer
Procedure:
-
Co-culture Setup: a. Plate target cancer cells in a 96-well plate. b. Isolate and activate effector T-cells. c. Add the activated T-cells to the wells containing the target cells at a specific effector-to-target (E:T) ratio. d. Treat the co-cultures with different concentrations of D-2-HG.
-
Incubation: a. Incubate the co-culture plate at 37°C for a specified period (e.g., 4-24 hours).
-
Analysis of Cytotoxicity: a. Harvest the cells from each well. b. Stain the cells with a viability dye (e.g., propidium iodide) and antibodies against cell surface markers to distinguish between target and effector cells. c. Analyze the samples by flow cytometry to quantify the percentage of dead target cells in each condition.
CETSA is a powerful technique to confirm that a drug binds to its intended target in a cellular context.
Materials:
-
IDH-mutant cells
-
IDH inhibitor
-
PCR machine or heat block
-
Lysis buffer
-
SDS-PAGE and Western blotting reagents or a suitable high-throughput detection method (e.g., AlphaScreen)
Procedure:
-
Compound Treatment and Heating: a. Treat IDH-mutant cells with the IDH inhibitor or a vehicle control for a specified time (e.g., 2 hours at 37°C).[3] b. Aliquot the cell suspensions into PCR tubes. c. Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a PCR machine.[3] d. Cool the samples to room temperature.
-
Cell Lysis and Protein Quantification: a. Lyse the cells by adding lysis buffer and performing freeze-thaw cycles. b. Centrifuge the lysates at high speed to pellet the aggregated proteins. c. Collect the supernatant containing the soluble proteins.
-
Detection of Soluble IDH: a. Analyze the amount of soluble IDH protein in the supernatant by Western blotting using an anti-IDH antibody or a more high-throughput method. b. The binding of the inhibitor is expected to stabilize the IDH protein, resulting in a higher amount of soluble protein at elevated temperatures compared to the vehicle control.
Data Presentation and Visualization
Table 1: Summary of D-2-HG Concentrations in Different Cancer Types
| Cancer Type | IDH Mutation Status | D-2-HG Concentration Range | Reference |
| Glioma | Mutant | 1 - 35 mM | [3] |
| Glioma | Wild-type | < 0.1 mM | [3] |
| Acute Myeloid Leukemia (AML) | Mutant | Elevated | [3] |
| Chondrosarcoma | Mutant | Elevated | [3] |
Experimental Workflow Diagrams
Caption: A generalized workflow for the quantification of D-2-HG from biological samples using either LC-MS/MS or an enzymatic assay.
Caption: A step-by-step workflow for the generation and analysis of IDH-mutant cancer xenograft models in mice.
Conclusion and Future Perspectives
The oncometabolite D-2-HG has emerged as a central player in the pathogenesis of IDH-mutant cancers. Its multifaceted roles in epigenetic reprogramming, metabolic rewiring, and immune modulation have opened up new avenues for cancer research and therapeutic development. The application notes and protocols provided in this guide offer a practical framework for researchers to investigate the biology of D-2-HG and to evaluate novel therapeutic strategies targeting this oncometabolite and its downstream effects. The continued exploration of D-2-HG's functions will undoubtedly lead to a deeper understanding of cancer metabolism and the development of more effective treatments for patients with IDH-mutant malignancies.
References
-
The Roles of 2-Hydroxyglutarate - Frontiers. (URL: [Link])
-
Oncometabolite D-2-Hydroxyglutarate enhances gene silencing through inhibition of specific H3K36 histone demethylases | eLife. (URL: [Link])
-
D-2-Hydroxyglutarate in Glioma Biology - MDPI. (URL: [Link])
-
D-2-hydroxyglutarate is essential for maintaining oncogenic property of mutant IDH-containing cancer cells but dispensable for cell growth. (URL: [Link])
-
Quantitative Imaging of D-2-Hydroxyglutarate in Selected Histological Tissue Areas by a Novel Bioluminescence Technique - Frontiers. (URL: [Link])
-
Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate - ResearchGate. (URL: [Link])
-
Oncometabolite D-2HG alters T cell metabolism to impair CD8+ T cell function. (URL: [Link])
-
The Role of D-2-Hydroxyglutarate in Cancer: A New Frontier in Detection - Oreate AI Blog. (URL: [Link])
-
Xenograft generation and analysis - Bio-protocol. (URL: [Link])
-
Protocol for assessing T cell receptor-mediated human T cell cytotoxicity - PMC - NIH. (URL: [Link])
-
Quantitative Imaging of D-2-Hydroxyglutarate in Selected Histological Tissue Areas by a Novel Bioluminescence Technique - PMC - PubMed Central. (URL: [Link])
-
D-2-Hydroxyglutarate in Glioma Biology - PMC - PubMed Central - NIH. (URL: [Link])
-
IDH Mutations in Glioma: Molecular, Cellular, Diagnostic, and Clinical Implications - MDPI. (URL: [Link])
-
and L-2‑Hydroxyglutarate Enantiomers and αKG Acid by LC/MS/MS. (URL: [Link])
-
D-2-hydroxyglutarate is an intercellular mediator in IDH-mutant gliomas inhibiting complement and T cells - PubMed Central. (URL: [Link])
-
Oncometabolite D-2-Hydroxyglutarate Inhibits ALKBH DNA Repair Enzymes and Sensitizes IDH Mutant Cells to Alkylating Agents - PubMed. (URL: [Link])
-
Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate - PubMed. (URL: [Link])
-
Protocol to establish a genetically engineered mouse model of IDH1-mutant astrocytoma. (URL: [Link])
-
and L-2‑Hydroxyglutarate Enantiomers and αKG Acid by LC/MS/MS - Agilent. (URL: [Link])
-
D-2-hydroxyglutarate impairs DNA repair through epigenetic reprogramming - PubMed. (URL: [Link])
-
A Protocol for Explant Cultures of IDH1-mutant Diffuse Low-grade Gliomas - PubMed. (URL: [Link])
-
Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (URL: [Link])
-
Evaluation of Biomarkers in Glioma by Immunohistochemistry on Paraffin-Embedded 3D Glioma Neurosphere Cultures - PMC - PubMed Central. (URL: [Link])
-
Mutant IDH inhibitors induce lineage differentiation in IDH-mutant oligodendroglioma - Weizmann Institute of Science. (URL: [Link])
-
NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version - EUbOPEN. (URL: [Link])
-
Mutant Isocitrate Dehydrogenase (Mutant IDH) Activity Assay Kit (Colorimetric) (#BN01143). (URL: [Link])
-
Rapid Detection of IDH Mutations in Gliomas by intraoperative Mass Spectrometry. (URL: [Link])
-
Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME - Bio-Techne. (URL: [Link])
-
Resolving Challenges in Detection and Quantification of D-2-hydroxyglutarate and L-2-hydroxyglutarate via LC/MS | bioRxiv. (URL: [Link])
-
Protocol for assessing T cell receptor-mediated human T cell cytotoxicity - ResearchGate. (URL: [Link])
-
Surrogate immunohistochemistry markers in adult gliomas – Experience in a tertiary care hospital - Journal of Laboratory Physicians. (URL: [Link])
-
Training video: In vivo bioluminescence imaging (BLI) - YouTube. (URL: [Link])
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. (URL: [Link])
-
Xenograft Tumor Model Protocol. (URL: [Link])
-
Flowchart describing the systematic approach for the inclusion of articles. - ResearchGate. (URL: [Link])
-
Imaging protocol handbook | Rhenium Bio. (URL: [Link])
-
Cell proliferation and cytotoxicity assay - YouTube. (URL: [Link])
-
Bioluminescence Imaging - Protocols.io. (URL: [Link])
-
CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery - YouTube. (URL: [Link])
Sources
- 1. A Protocol for Explant Cultures of IDH1-mutant Diffuse Low-grade Gliomas [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Quantification of 2-Hydroxyglutarate Enantiomers by Liquid Chromatography-mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting the Complement Pathway in Malignant Glioma Microenvironments [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Protocol to establish a genetically engineered mouse model of IDH1-mutant astrocytoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Noninvasive Assessment of IDH Mutational Status in World Health Organization Grade II and III Astrocytomas Using DWI and DSC-PWI Combined with Conventional MR Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative Imaging of D-2-Hydroxyglutarate in Selected Histological Tissue Areas by a Novel Bioluminescence Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. merckmillipore.com [merckmillipore.com]
- 12. lcms.cz [lcms.cz]
- 13. Enzymatic assay for quantitative analysis of (D)-2-hydroxyglutarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. atcc.org [atcc.org]
- 15. bio-protocol.org [bio-protocol.org]
- 16. protocol-online.org [protocol-online.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for (2R)-2-Hydroxypentanedioic Acid
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of (2R)-2-hydroxypentanedioic acid, also known as (R)-2-hydroxyglutarate (D-2-HG). This valuable chiral molecule is a key intermediate and a significant biomarker in various biological processes, including cancer metabolism.[1] Achieving high yield and enantiomeric purity is critical for its application in research and drug development.
This guide is designed to provide practical, in-depth solutions to common challenges encountered during its synthesis. We will focus primarily on the enzymatic reduction of 2-oxoglutarate (α-ketoglutarate), a prevalent and highly stereoselective method.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing (2R)-2-hydroxypentanedioic acid?
The most common and stereoselective method is the enzymatic reduction of 2-oxoglutarate (2-OG). This is typically achieved using a dehydrogenase enzyme, such as D-2-hydroxyglutarate dehydrogenase (D2HGDH), which utilizes a cofactor like NADH or NADPH.[2] This biocatalytic approach is favored for its high enantiomeric excess (e.e.), mild reaction conditions, and environmental compatibility.
Chemical synthesis routes exist but often involve more complex multi-step processes, harsh reagents, and challenging chiral resolution steps to separate the desired (R)-enantiomer from the (S)-enantiomer.[3]
Q2: Why is achieving high enantiomeric purity so important for this compound?
(R)-2-hydroxyglutarate and its enantiomer, (S)-2-hydroxyglutarate, have distinct and sometimes opposing biological roles.[3] For instance, (R)-2-HG is famously produced as an "oncometabolite" in certain cancers due to mutations in isocitrate dehydrogenase (IDH) enzymes.[1] This accumulation can alter cellular metabolism and epigenetics. Therefore, when studying its specific effects or using it as a standard, high enantiomeric purity is essential to ensure that observed results are attributable solely to the (R)-enantiomer.
Q3: What is the general mechanism of the enzymatic reaction?
The synthesis is a redox reaction. An (R)-specific dehydrogenase enzyme binds to the substrate, 2-oxoglutarate, and a reduced cofactor (NADH or NADPH). The enzyme facilitates the stereospecific transfer of a hydride ion from the cofactor to the ketone group of 2-oxoglutarate, reducing it to a hydroxyl group and forming (2R)-2-hydroxypentanedioic acid. The oxidized cofactor (NAD+ or NADP+) is then released.[2]
The reaction is: 2-Oxoglutarate + NADH + H⁺ ⇌ (2R)-2-Hydroxypentanedioic Acid + NAD⁺
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter. For each issue, we outline potential causes and provide actionable solutions.
Problem 1: Low Product Yield or Incomplete Conversion
A low yield of (2R)-2-hydroxypentanedioic acid is one of the most frequent challenges. This can stem from several factors related to the enzyme, substrates, or reaction conditions.
Causality Analysis & Solutions:
-
Suboptimal pH or Temperature: Enzyme activity is highly dependent on pH and temperature. The optimal conditions create the proper ionization states of amino acid residues in the active site and ensure the correct protein conformation for catalysis. Deviating from the optimum can drastically reduce the reaction rate.
-
Solution: Perform a pH and temperature optimization matrix. For most dehydrogenases, the optimal pH for reductive reactions is typically between 6.5 and 7.5.[4] Test a range of temperatures (e.g., 25°C to 40°C). An inappropriate temperature can also lead to enzyme denaturation and a loss of activity.[5]
-
-
Insufficient Cofactor (NADH/NADPH) or Lack of Regeneration: The cofactor is a stoichiometric reactant, not a catalyst. If it is not present in at least a 1:1 molar ratio with the substrate, the reaction will stop once the cofactor is consumed. In large-scale synthesis, using a stoichiometric amount of NADH/NADPH is cost-prohibitive.
-
Solution 1 (Stoichiometric): Ensure the molar ratio of NADH/NADPH to 2-oxoglutarate is at least 1:1.
-
Solution 2 (Catalytic - Recommended): Implement a cofactor regeneration system. This involves adding a second enzyme (e.g., glucose dehydrogenase or formate dehydrogenase) and its corresponding substrate (glucose or formate) to the reaction. This system continuously converts the oxidized NAD+ back to NADH, allowing a small, catalytic amount of the expensive cofactor to be used.
-
-
Enzyme Inactivation or Low Activity: The biocatalyst itself may be the limiting factor. This can be due to poor enzyme quality, degradation during storage, or inhibition by contaminants or the product itself.
-
Solution:
-
Verify Enzyme Activity: Before starting your main reaction, perform a small-scale activity assay to confirm the specific activity of your enzyme batch.
-
Increase Enzyme Loading: A higher concentration of the enzyme can increase the overall reaction rate. However, this also increases costs.[6]
-
Consider Immobilization: Immobilizing the enzyme on a solid support can enhance its stability and allow for easier recovery and reuse, improving the total product yield over multiple cycles (biocatalyst yield).[7]
-
-
-
Product Inhibition: High concentrations of the (2R)-2-hydroxypentanedioic acid product can sometimes bind to the enzyme's active site, preventing further substrate binding and slowing the reaction rate.
-
Solution: Consider strategies for in situ product removal, although this can be complex.[8] A simpler approach is to optimize the initial substrate concentration to achieve a target product concentration that maximizes yield without causing significant inhibition.
-
The following flowchart provides a logical workflow for troubleshooting low-yield issues.
Problem 2: Low Enantiomeric Excess (e.e.)
While the use of an (R)-specific dehydrogenase should theoretically yield >99% e.e., contamination can lead to the production of the undesired (S)-enantiomer.
Causality Analysis & Solutions:
-
Contaminating Enzyme Activity: The enzyme preparation (especially if it's a crude cell lysate) may contain other endogenous dehydrogenases with (S)-specificity.[8]
-
Solution:
-
Use a Purified Enzyme: Switch from a cell lysate to a purified, commercially available D2HGDH.
-
Heat Treatment of Lysate: If using a lysate from a thermophilic host expressing your enzyme, a controlled heat-treatment step can denature and precipitate many contaminating host enzymes while leaving your thermostable enzyme active.
-
-
-
Non-Enzymatic Reduction: Under certain conditions (e.g., presence of specific metal catalysts), non-selective reduction of 2-oxoglutarate could occur, producing a racemic mixture. This is less common in typical biocatalytic setups.
-
Solution: Ensure the reaction buffer is free from contaminating metals. Use high-purity water and reagents.
-
Problem 3: Difficulty with Product Purification and Recovery
After the reaction, isolating the highly water-soluble (2R)-2-hydroxypentanedioic acid from a complex aqueous mixture of buffer salts, residual substrate, and enzyme can be challenging.
Causality Analysis & Solutions:
-
Formation of Emulsions during Extraction: If using liquid-liquid extraction, high concentrations of protein (enzyme) can lead to the formation of stable emulsions at the aqueous-organic interface, trapping the product and making phase separation difficult.[6]
-
Solution:
-
Protein Precipitation: Before extraction, precipitate the bulk of the protein by adding a solvent like cold acetone or by acidification, then remove the solid by centrifugation.
-
Add Salt: Adding a salt like sodium chloride to the aqueous phase can help break emulsions and "salt out" the organic product into the organic phase.[6]
-
-
-
Inefficient Extraction: Due to its high polarity, (2R)-2-hydroxypentanedioic acid is not easily extracted into common nonpolar organic solvents.
-
Solution:
-
Acidify the Aqueous Phase: Before extraction, lower the pH of the reaction mixture to 1-2 with an acid like HCl.[9] This protonates the carboxyl groups of the product, making it less polar and more amenable to extraction into solvents like ethyl acetate or methylene chloride.[9]
-
Use a More Polar Solvent: Employ a more polar organic solvent such as ethyl acetate for the extraction. Perform multiple extractions (e.g., 3x volumes) to ensure complete recovery.[9]
-
-
Protocols and Data
Table 1: Typical Optimized Reaction Parameters
This table provides a starting point for optimization. The exact values will depend on the specific enzyme used.
| Parameter | Recommended Range | Rationale |
| Enzyme | D-2-hydroxyglutarate Dehydrogenase | Provides high stereoselectivity for the (R)-enantiomer. |
| Substrate | 2-Oxoglutarate (disodium salt) | The starting material for the reduction. |
| Cofactor System | 0.1-1 mM NAD⁺ / 1.1 eq. Glucose | Catalytic NAD⁺ with a regeneration system is cost-effective. |
| Regeneration Enzyme | Glucose Dehydrogenase (GDH) | Efficiently converts NAD⁺ to NADH using glucose. |
| pH | 6.5 - 7.5 | Optimal for the reductive activity of many dehydrogenases.[4] |
| Temperature | 30 - 37 °C | Balances high enzyme activity with long-term stability. |
| Buffer | 50-100 mM Phosphate or Tris-HCl | Maintains a stable pH throughout the reaction. |
| Reaction Time | 4 - 24 hours | Monitor reaction progress by HPLC or LC-MS to determine endpoint. |
Protocol 1: Standard Enzymatic Synthesis
This protocol describes a 10 mL scale reaction using a cofactor regeneration system.
-
Prepare Reaction Buffer: Prepare 100 mM potassium phosphate buffer and adjust the pH to 7.0.
-
Dissolve Reactants: In a 15 mL tube, dissolve 2-oxoglutarate (e.g., to a final concentration of 50 mM), NAD⁺ (0.5 mM), and D-glucose (55 mM) in the reaction buffer.
-
Add Enzymes: Add the D-2-hydroxyglutarate dehydrogenase (e.g., 1-5 U/mL) and the regeneration enzyme, glucose dehydrogenase (e.g., 2-10 U/mL).
-
Incubate: Place the sealed tube in a shaker or incubator at 30°C.
-
Monitor Progress: Periodically take small aliquots (e.g., 50 µL) and quench the reaction by adding an equal volume of acid or acetonitrile. Analyze the samples by HPLC or LC-MS to monitor the disappearance of the 2-oxoglutarate peak and the appearance of the product peak.
-
Work-up: Once the reaction is complete, proceed with protein removal and product extraction as described in the troubleshooting section.
Protocol 2: Chiral Analysis by HPLC
Verifying the enantiomeric excess (e.e.) is crucial. This often requires derivatization or a specialized chiral column.
-
Method A: Chiral Stationary Phase:
-
Method B: Chiral Derivatization:
-
Detection: Use LC-MS for sensitive and specific detection of the parent ion and characteristic fragments of 2-hydroxyglutarate.[10]
-
Quantification: Calculate the enantiomeric excess using the peak areas of the (R) and (S) enantiomers:
-
e.e. (%) = [ (Area(R) - Area(S)) / (Area(R) + Area(S)) ] x 100
-
References
- Directed Evolution of (R)-2-Hydroxyglutarate Dehydrogenase Improves 2-Oxoadipate Reduction by 2 Orders of Magnitude. ACS Synthetic Biology.
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Validation & Comparative
A Comparative Guide to the In Vitro and In Vivo Effects of (2R)-2-Hydroxypentanedioic Acid
Introduction: The Tale of Two Environments
(2R)-2-hydroxypentanedioic acid, more commonly known as D-2-hydroxyglutarate (D-2-HG), has emerged from relative obscurity to become a focal point in cancer research. It is now understood to be an "oncometabolite"—a small molecule metabolite that can drive the development and progression of cancer.[1][2] Its accumulation is a hallmark of cancers bearing mutations in the isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) enzymes, particularly gliomas and acute myeloid leukemia (AML).[2][3]
Understanding the full impact of this oncometabolite requires a dual approach, examining its effects both in vitro ("in glass"), within the controlled confines of a laboratory dish, and in vivo ("within the living"), inside a complex, whole organism.[4][5] In vitro studies provide a powerful lens to dissect specific molecular mechanisms, while in vivo studies reveal the systemic consequences and clinical relevance of these mechanisms.[6][7] This guide provides a comparative analysis of the effects of (2R)-2-hydroxypentanedioic acid in these two distinct but complementary research paradigms, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: The In Vitro Perspective: Unraveling the Molecular Machinery
In vitro systems, such as cell cultures, are indispensable for isolating variables and determining direct molecular causality.[5] For (2R)-2-hydroxypentanedioic acid, these studies have been instrumental in defining its fundamental mechanism of action.
Core Mechanism: Competitive Inhibition
The primary oncogenic effect of (2R)-2-hydroxypentanedioic acid stems from its structural similarity to α-ketoglutarate (α-KG). This resemblance allows it to act as a competitive inhibitor of a wide range of α-KG-dependent dioxygenases.[2] These enzymes are critical for various cellular processes, and their inhibition by D-2-HG leads to profound downstream consequences.
Key enzyme families affected include:
-
TET (Ten-Eleven Translocation) family of 5-methylcytosine (5mC) hydroxylases: These enzymes are crucial for DNA demethylation. Their inhibition by D-2-HG results in a genome-wide hypermethylation phenotype.[2]
-
Histone Demethylases (e.g., JmjC domain-containing): These enzymes regulate gene expression by removing methyl groups from histones. Inhibition leads to altered histone methylation patterns and aberrant gene silencing.[2]
This dual disruption of the epigenome is a primary driver of the oncogenic effects observed in IDH-mutant cancers, leading to a block in cellular differentiation and promoting uncontrolled proliferation.
Caption: Mechanism of (2R)-2-HG as a competitive inhibitor.
Observed Cellular Effects
-
Oxidative Stress: Studies have shown that D-2-HG can induce oxidative stress. For instance, in rat cerebral cortex preparations, D-2-HG significantly increased markers of lipid peroxidation, suggesting the generation of free radicals.[8]
-
Mitochondrial Dysfunction: Exposure to high concentrations of similar dicarboxylic acids can impact mitochondrial membrane integrity and ATP production.[9]
-
Altered Cell Fate: By blocking the normal function of epigenetic modifiers, D-2-HG prevents the differentiation of progenitor cells, locking them in a stem-like, proliferative state.
Experimental Protocol: Measuring D-2-HG in Cell Culture Media
This protocol outlines a high-throughput fluorimetric assay for quantifying D-2-HG secreted by cells into the culture medium.[10]
Principle: The assay uses a purified dehydrogenase enzyme that specifically converts D-2-HG to α-KG, with the concomitant reduction of NAD+ to NADH. The resulting NADH is then used by a diaphorase to convert a non-fluorescent probe (resazurin) into a highly fluorescent product (resorufin), which can be measured.
Step-by-Step Methodology:
-
Cell Culture: Culture IDH-mutant and wild-type cells under standard conditions for 24-48 hours. Collect the conditioned culture media.
-
Sample Preparation:
-
Centrifuge the collected media to remove cell debris.
-
Neutralize the media (e.g., DMEM or αMEM) with 60 mM HCl for 10 minutes, followed by the addition of 60 mM Tris base.[10]
-
-
Reaction Setup:
-
In a 96-well black plate, add 20 µL of the neutralized conditioned media per well.
-
Prepare a reaction mix containing:
-
5 µg purified D-2-HG dehydrogenase enzyme
-
12.5 µM resazurin
-
0.125 U/mL diaphorase
-
1 mM NAD+
-
40 mM Tris-HCl, pH 8.8
-
-
Add 90 µL of the reaction mix to each well.[10]
-
-
Incubation: Incubate the plate at 37°C for 90 minutes, protected from light.
-
Measurement:
-
Read the fluorescence using a plate reader with excitation at ~544 nm and emission at ~590 nm.[10]
-
Normalize the fluorescence values to the cell number or total protein content of the corresponding wells.
-
Part 2: The In Vivo Perspective: The Organism's Response
While in vitro work reveals the "how," in vivo studies demonstrate the "so what."[5] Research in whole organisms, from mouse models to human patients, is essential to understand the systemic effects, toxicity, and clinical utility of (2R)-2-hydroxypentanedioic acid.
Role in Tumorigenesis and as a Biomarker
The accumulation of D-2-HG is not merely a consequence of the IDH mutation; it is a key driver of tumorigenesis.[3] This has been validated in animal models where the introduction of mutant IDH is sufficient to induce the hypermethylation phenotype and promote cancer development.
Crucially, the high levels of D-2-HG in IDH-mutant tumors make it a powerful biomarker.[3] Its presence can be used for:
-
Diagnosis: Identifying patients with IDH-mutant gliomas.[11]
-
Prognosis: Correlating D-2-HG levels with tumor progression.[11]
-
Monitoring Treatment Response: Tracking the decrease in D-2-HG levels following effective therapy.[11]
Non-invasive detection is possible in patients using specialized 1H magnetic resonance spectroscopy (MRS) techniques, which can identify the unique spectral signature of D-2-HG in the brain.[11][12]
Systemic and Neurological Manifestations
Beyond cancer, the systemic accumulation of D-2-HG is the cause of D-2-hydroxyglutaric aciduria, a severe inherited neurometabolic disorder characterized by neurological dysfunction and cerebral atrophy.[8] This underscores the inherent neurotoxicity of the metabolite, likely mediated through mechanisms including oxidative stress and excitotoxicity due to its structural similarity to the neurotransmitter glutamate.[1]
Experimental Protocol: Xenograft Tumor Model and Serum D-2-HG Analysis
This workflow describes the creation of a mouse xenograft model to study tumor growth in vivo and the subsequent measurement of circulating D-2-HG as a biomarker.
Caption: Workflow for an in vivo xenograft model and biomarker analysis.
Step-by-Step Methodology (Serum Analysis):
Principle: Liquid chromatography-mass spectrometry (LC-MS/MS) provides highly sensitive and specific quantification of metabolites from complex biological fluids like serum. Chiral chromatography is required to distinguish between the D and L enantiomers.[13]
-
Serum Collection: Collect blood from the animal model into a serum separator tube. Allow it to clot, then centrifuge to separate the serum.
-
Protein Precipitation:
-
To a 50 µL serum sample, add 200 µL of cold 100% ethanol (to achieve a final concentration of 80%).[14] This precipitates the proteins.
-
Incubate at -20°C for at least 1 hour.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
Sample Extraction:
-
Carefully collect the supernatant.
-
Dilute the supernatant with distilled water to a final ethanol concentration of 50%.[14]
-
Centrifuge again to remove any remaining precipitates. The resulting supernatant is ready for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto a chiral LC column (e.g., Supelco® CHIROBIOTIC® R).[13]
-
Use a mobile phase suitable for separating the enantiomers, such as a mixture of ethanol/methanol and water with a modifier like triethylammonium acetate (TEAA).[13]
-
Detect and quantify D-2-HG using a mass spectrometer operating in multiple reaction monitoring (MRM) mode for maximum sensitivity and specificity.
-
Part 3: Comparative Analysis: Bridging the Gap
The true power of scientific inquiry comes from synthesizing data from both in vitro and in vivo models. While often aligned, discrepancies highlight the unique limitations and strengths of each approach.
Data Summary Table
| Feature | In Vitro Studies | In Vivo Studies | Causality Behind Differences |
| Environment | Controlled, artificial (e.g., petri dish)[4] | Complex, whole living organism[4] | In vivo includes systemic metabolism, immune responses, and complex cell-cell interactions absent in vitro. |
| Primary Focus | Mechanism of action, drug efficacy[7] | Overall effect, safety, toxicity, pharmacokinetics[6] | In vitro isolates a single cell type, while in vivo integrates the response of multiple organ systems. |
| Complexity | Low; variables are easily controlled. | High; subject to confounding biological variables. | The heterogeneity of tumors and the entire physiological system add layers of complexity in vivo.[4] |
| Throughput | High; allows for rapid screening of many conditions.[6] | Low; time-consuming and resource-intensive.[6] | Animal studies require longer timelines for growth, treatment, and observation. |
| Cost | Relatively low cost.[6] | High cost due to animal care and specialized facilities.[7] | Animal husbandry, regulatory compliance, and more complex procedures increase costs. |
| Key Finding | D-2-HG is a competitive inhibitor of α-KG-dependent dioxygenases, causing epigenetic changes.[2] | D-2-HG accumulation drives tumorigenesis and serves as a reliable clinical biomarker.[3][11] | The molecular mechanism observed in vitro directly translates to the pathogenic phenotype observed in vivo. |
Concordance and Discrepancies
A major success story for (2R)-2-hydroxypentanedioic acid research is the strong concordance between models. The fundamental mechanism of epigenetic disruption discovered in vitro perfectly explains the hypermethylator phenotype and blocked differentiation observed in in vivo tumors.
However, discrepancies and gaps remain. In vitro studies often fail to capture:
-
The Tumor Microenvironment: The complex interplay between cancer cells, immune cells, stromal cells, and the extracellular matrix is a critical factor in vivo that is absent in standard 2D cell culture.[15]
-
Pharmacokinetics and Metabolism: How a potential therapeutic targeting D-2-HG is absorbed, distributed, metabolized, and excreted can only be assessed in a whole organism.[6]
-
Off-Target and Systemic Toxicity: A compound may be effective in a petri dish but cause unforeseen toxicity in other organs, such as the liver or kidneys, an outcome only observable in vivo.[16]
For example, dissociated cancer cells in a dish are often more vulnerable to anticancer agents, which can lead to false positives that are not replicated in the more robust and complex environment of a solid tumor within a living organism.[4]
Conclusion and Future Directions
The study of (2R)-2-hydroxypentanedioic acid exemplifies the synergistic relationship between in vitro and in vivo research. In vitro experiments provided the foundational mechanistic insight—competitive inhibition of dioxygenases—while in vivo studies confirmed its pathological significance and established its clinical utility as a biomarker.
Moving forward, the field must focus on bridging the remaining gaps. The development of more sophisticated in vitro models, such as 3D organoids and "tumor-on-a-chip" systems that incorporate aspects of the microenvironment, will be crucial. These advanced models can provide a more accurate preclinical screening platform, improving the translation of in vitro findings to in vivo efficacy and ultimately, to successful clinical therapies for patients with IDH-mutant cancers.
References
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PubChem. (n.d.). L-2-Hydroxyglutaric acid. National Center for Biotechnology Information. Retrieved from [Link]
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Latini, A., Scussiato, K., Rosa, R. B., Llesuy, S., Belló-Klein, A., Dutra-Filho, C. S., & Wajner, M. (2003). D-2-hydroxyglutaric acid induces oxidative stress in cerebral cortex of young rats. European Journal of Neuroscience, 17(10), 2017-2022. Retrieved from [Link]
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Certis Oncology Solutions. (n.d.). How does in vitro testing compare with in vivo testing?. Retrieved from [Link]
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Andronesi, O. C., Arrillaga-Romany, I. C., Knoff, D. S., et al. (2018). Spectroscopic imaging of D-2-hydroxyglutarate and other metabolites in pre-surgical patients with IDH-mutant lower-grade gliomas. Neuro-Oncology, 20(4), 509-520. Retrieved from [Link]
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Certis Oncology Solutions. (n.d.). In vitro vs. in vivo: What is the difference?. Retrieved from [Link]
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Tarnawska, A., & Grenda, A. (2022). Oncometabolites—A Link between Cancer Cells and Tumor Microenvironment. International Journal of Molecular Sciences, 23(15), 8593. Retrieved from [Link]
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Medical News Today. (2020). In vivo vs. in vitro: What is the difference?. Retrieved from [Link]
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PubChem. (n.d.). D-2-Hydroxyglutaric acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Hydroxypentanedioate. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (2022). Evaluation of the Chemical Composition, Antioxidant and Antidiabetic Activity of Rhaponticoides iconiensis Flowers: Effects on Key Enzymes Linked to Type 2 Diabetes In Vitro, In Silico and on Alloxan-Induced Diabetic Rats In Vivo. Retrieved from [Link]
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Medical News Today. (2020). In vivo vs. in vitro: What is the difference?. Retrieved from [Link]
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Harris, I. S., et al. (2019). A High-Throughput Fluorimetric Assay for 2-Hydroxyglutarate Identifies Zaprinast as a Glutaminase Inhibitor. Cancer Discovery, 9(1), 18-27. Retrieved from [Link]
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PubMed. (2024). Protective effect of 2-hydroxyestrone and 2-hydroxyestradiol against chemically induced hepatotoxicity in vitro and in vivo. Retrieved from [Link]
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Tanaka, E., et al. (2022). Clinical usefulness of 2-hydroxyglutarate as a biomarker in IDH-mutant chondrosarcoma. Cancer Science, 113(7), 2449-2459. Retrieved from [Link]
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Aris, P. (2024). On In Vivo vs. In Vitro Models. Retrieved from [Link]
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Neuropsychiatry (London). (2018). Advances and Challenges in Assessing 2-Hydroxyglutarate in Gliomas by Magnetic Resonance Spectroscopy: A Short Review. Retrieved from [Link]
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TD2 Oncology. (n.d.). In Vitro vs. In Vivo Preclinical Drug Testing. Retrieved from [Link]
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MDPI. (2023). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Retrieved from [Link]
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PubMed. (2024). Effects of 2,4-dichlorophenoxyacetic acid (2,4-D), isolated and in a formulated product, on the functional parameters of isolated rat liver mitochondria. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of (2R)-2-hydroxypentanedioic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides a detailed, step-by-step protocol for the proper disposal of (2R)-2-hydroxypentanedioic acid, also known as D-2-hydroxyglutaric acid. By understanding the chemical's properties and the principles behind the disposal procedures, laboratories can effectively manage this waste stream, minimizing risks and adhering to regulatory standards.
Understanding the Hazard Profile of (2R)-2-hydroxypentanedioic Acid
(2R)-2-hydroxypentanedioic acid is a dicarboxylic acid. While not classified as a highly toxic substance, it is an irritant. The primary hazards associated with this compound are:
-
Skin Irritation: Causes skin irritation.
-
Serious Eye Irritation: Can cause serious eye damage.
-
Respiratory Irritation: May cause respiratory tract irritation.
From a regulatory perspective, under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits certain characteristics, including corrosivity. An aqueous solution of (2R)-2-hydroxypentanedioic acid, particularly at high concentrations, will have a low pH and is therefore classified as a corrosive hazardous waste (EPA waste code D002) .[1][2] This classification mandates specific disposal procedures to render it non-hazardous before it can be discharged.
The Core Principle: Neutralization
The cornerstone of proper disposal for acidic waste like (2R)-2-hydroxypentanedioic acid is neutralization . This chemical process involves reacting the acid with a base to produce a salt and water, resulting in a solution with a neutral pH (typically between 6.0 and 9.0). This process eliminates the corrosive hazard of the waste.
It is crucial to perform this procedure with care, as the reaction can generate heat (exothermic). The choice of neutralizing agent and the rate of addition are critical for a safe and effective outcome.
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE). This is non-negotiable for safeguarding against accidental splashes and exposure.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses. | Protects against splashes that can cause serious eye damage.[3][4][5][6] |
| Hand Protection | Nitrile or neoprene gloves. | Provides a chemical-resistant barrier to prevent skin irritation.[3][5] |
| Body Protection | A lab coat or chemical-resistant apron. | Protects skin and clothing from spills. |
Step-by-Step Disposal Protocol
This protocol outlines the safe and compliant disposal of (2R)-2-hydroxypentanedioic acid waste generated in a laboratory setting.
Waste Collection and Segregation
-
Collect all waste solutions containing (2R)-2-hydroxypentanedioic acid in a dedicated, properly labeled, and sealed container.
-
Crucially, do not mix this acidic waste with other waste streams , especially those containing incompatible materials such as cyanides, sulfides, or strong oxidizing agents, to prevent the generation of toxic gases or violent reactions.
Neutralization Procedure
This procedure should be performed in a well-ventilated fume hood.
-
Dilution: Slowly and cautiously add the (2R)-2-hydroxypentanedioic acid waste solution to a larger container of cold water. A 1:10 dilution (1 part waste to 9 parts water) is a safe starting point. Always add acid to water, never the other way around , to avoid a violent exothermic reaction.
-
Preparation of Neutralizing Agent: Prepare a dilute solution of a weak base, such as a 5-10% solution of sodium bicarbonate (baking soda), or a dilute solution of a strong base, such as 1 M sodium hydroxide.
-
Slow Addition: While stirring the diluted acid solution gently, slowly add the basic solution. The slow addition is critical to control the heat generated during the reaction.
-
pH Monitoring: Periodically check the pH of the solution using a calibrated pH meter or pH indicator strips.
-
Endpoint: Continue adding the base until the pH of the solution is within the neutral range of 6.0 to 9.0.
-
Final Disposal: Once the solution is neutralized and contains no other hazardous materials (e.g., heavy metals), it can be safely poured down the sanitary sewer drain with a copious amount of running water (at least 20 times the volume of the neutralized solution). This ensures further dilution and prevents any potential harm to the plumbing infrastructure.
Visualizing the Disposal Workflow
To further clarify the decision-making process and the procedural steps, the following diagram illustrates the proper disposal workflow for (2R)-2-hydroxypentanedioic acid.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
